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[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine Documentation Hub

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  • Product: [(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine
  • CAS: 1247737-67-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical and Chemical Properties of (4-Fluoro-2-methylphenyl)methylamine

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Medicinal Chemistry amine is a substituted secondary benzylamine that serves as a valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

amine is a substituted secondary benzylamine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a fluorinated aromatic ring with a secondary amine, provides a unique set of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine into drug candidates can profoundly influence molecular characteristics such as metabolic stability, pKa, membrane permeability, and binding affinity to biological targets.[1][2][3]

This technical guide provides a comprehensive overview of the physical properties, synthetic pathways, chemical reactivity, and spectroscopic profile of amine. The insights and protocols herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties

The properties of amine are dictated by the interplay of its constituent functional groups: the fluorinated phenyl ring, the benzylic methylene bridge, and the N-methyl group.

Structural and Physical Data

Quantitative physical data for this specific molecule is not extensively documented in publicly available literature. However, key properties can be identified from chemical suppliers or reliably estimated based on its structure and data from closely related analogs, such as (4-Fluorobenzyl)methylamine.[4]

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Reference
IUPAC Name amine-
CAS Number 1249121-13-8[5]
Molecular Formula C₉H₁₂FN[5]
Molecular Weight 153.20 g/mol [5]
Physical Form Expected to be a liquid at room temperatureAnalog Data[4]
Boiling Point >180 °C (estimated)Analog Data[4]
Density ~1.05 g/mL (estimated)Analog Data[4]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF). Limited solubility in water.General Amine Properties
Basicity and pKa Modulation

The basicity of the amine is a critical parameter, influencing its ionization state at physiological pH, which in turn affects solubility, membrane permeability, and receptor interactions.

  • Inductive Effect: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen atom.[6] This effect makes the lone pair of electrons less available for protonation.

  • Consequence: Consequently, amine is expected to be a weaker base (have a lower pKa) than its non-fluorinated analog, N-methylbenzylamine. The strategic lowering of pKa through fluorination is a common tactic in drug design to enhance oral absorption and bioavailability.[3][7] While an experimental pKa is not available, similar fluorinated amines show a significant decrease in basicity compared to their parent compounds.[8]

Synthesis and Mechanistic Pathways

The most direct and efficient method for synthesizing amine is through the reductive amination of its corresponding aldehyde precursor. This one-pot reaction is widely favored in both academic and industrial settings for its high efficiency and operational simplicity.[9][10]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product aldehyde 4-Fluoro-2-methylbenzaldehyde reaction Reductive Amination (e.g., NaBH(OAc)₃, DCM) aldehyde->reaction Carbonyl Source amine Methylamine (CH₃NH₂) amine->reaction Nitrogen Source product (4-Fluoro-2-methylphenyl)methylamine reaction->product Yields

Experimental Protocol: Reductive Amination

This protocol describes a general, self-validating procedure for the synthesis of the title compound. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the aldehyde and formation of the product.

Materials:

  • 4-Fluoro-2-methylbenzaldehyde

  • Methylamine (e.g., 2.0 M solution in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in DCM.

  • Amine Addition: Add methylamine solution (1.1-1.5 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

    • Causality Note: This initial period allows for the equilibrium between the aldehyde/amine and the iminium ion to be established before the reduction step.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated iminium ion in the presence of the unreacted aldehyde. Its use avoids the premature reduction of the aldehyde to an alcohol.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Chemical Reactivity and Safe Handling

Reactivity Profile
  • Basicity: As a secondary amine, the compound is basic and will react readily with acids to form ammonium salts (e.g., hydrochloride or sulfate salts), which are often crystalline solids.

  • Nucleophilicity: The nitrogen lone pair is nucleophilic, allowing the compound to participate in reactions such as alkylation, acylation, and condensation.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The directing effects are governed by the activating methyl group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom. The positions ortho to the methyl group and ortho to the fluorine are the most likely sites for substitution.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from analogous structures like 4-fluoro-2-methylaniline and other benzylamines indicate appropriate precautions.[11][12]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Spectroscopic Characterization Profile

No experimentally derived spectra are publicly available for this specific compound. The following section provides an expert prediction of the key spectroscopic features based on its chemical structure and data from analogous compounds.[13][14][15]

Table 2: Predicted Spectroscopic Data for amine

TechniqueFeaturePredicted Chemical Shift / ValueNotes
¹H NMR Ar-H~6.8-7.2 ppmComplex multiplet pattern due to H-H and H-F coupling.
Ar-CH₂ -N~3.6-3.8 ppmSinglet (or very narrow triplet if coupled to N-H, which is unlikely).
N-CH₃ ~2.4-2.6 ppmSinglet.
Ar-CH₃ ~2.2-2.4 ppmSinglet.
¹³C NMR Ar-C (C-F)~160-164 ppmDoublet, large ¹JCF coupling (~240-250 Hz).
Ar-C~113-140 ppmMultiple signals, some will show smaller ²JCF, ³JCF, and ⁴JCF couplings.
Ar-C H₂-N~55-60 ppm-
N-C H₃~35-40 ppm-
Ar-C H₃~18-22 ppm-
¹⁹F NMR Ar-F~ -115 to -120 ppmSinglet or narrow multiplet, relative to CFCl₃.
IR (cm⁻¹) C-H (Aromatic)~3020-3100-
C-H (Aliphatic)~2800-3000Includes benzylic and N-methyl stretches.
C=C (Aromatic)~1500-1600-
C-N Stretch~1180-1280-
C-F Stretch~1200-1250Strong absorption band.
Mass Spec. Molecular Ion [M]⁺m/z = 153.10Corresponding to C₉H₁₂FN.
Key Fragmentm/z = 109[M - C₂H₆N]⁺, loss of the N-methylmethanamine radical to form the 4-fluoro-2-methylbenzyl cation.

Significance in Drug Discovery and Development

The title compound is not just a synthetic intermediate but a strategic building block whose structural motifs are deliberately chosen to address key challenges in drug development.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at the para-position can block metabolic oxidation at that site by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings. This can increase the half-life and bioavailability of a drug candidate.[1][3]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of an aromatic ring, which can enhance a molecule's ability to cross biological membranes and improve cell permeability.[3]

  • Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a target protein's binding pocket. This can lead to enhanced binding affinity and potency.[7]

  • Conformational Control: The steric bulk and electronic properties of the fluorine and methyl groups can influence the preferred conformation of the molecule, potentially "locking" it into a bioactive shape for optimal receptor engagement.

G cluster_molecule (4-Fluoro-2-methylphenyl)methylamine Scaffold cluster_properties Pharmacological Impact F p-Fluoro Metabolism Metabolic Blocking F->Metabolism Lipophilicity ↑ Lipophilicity ↑ Permeability F->Lipophilicity pKa ↓ pKa ↑ Absorption F->pKa Me_ring o-Methyl Me_ring->Lipophilicity Sterics Steric Profile & Conformation Me_ring->Sterics NMe N-Methylamine NMe->pKa Binding Binding Interactions (H-bond) NMe->Binding

Conclusion

amine is a strategically designed chemical entity with significant potential for researchers in the pharmaceutical sciences. Its combination of a metabolically robust fluorinated ring and a versatile secondary amine handle makes it an attractive starting point for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • SpectraBase. N-benzylmethylamine. SpectraBase. Available at: [Link].

  • Boström, J., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2. Available at: [Link].

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Available at: [Link].

  • NIST. N-Benzyl-N-methylaniline. NIST WebBook. Available at: [Link].

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link].

  • NIST. Benzenemethanamine, N-methyl-. NIST WebBook. Available at: [Link].

  • Williams, C. H. (1977). Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. Biochemical Pharmacology. Available at: [Link].

  • SpectraBase. N-benzyl-N-methylaniline - MS (GC). SpectraBase. Available at: [Link].

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. Available at: [Link].

  • Google Patents. (2022). Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. Google Patents.
  • PubChem. 4-Fluoro-2-methylaniline. PubChem. Available at: [Link].

  • PubChem. 4-Fluoro-2-methylbenzylamine. PubChem. Available at: [Link].

  • Molport. amine. Molport. Available at: [Link].

  • National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry. NADLE. Available at: [Link].

  • NextSDS. (2-fluoro-4-methylphenyl)methanamine hydrochloride. NextSDS. Available at: [Link].

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). Asian Journal of Research in Chemistry. Available at: [Link].

  • PrepChem.com. Synthesis of 2-Fluoro-4-methylaniline. PrepChem.com. Available at: [Link].

  • ResearchGate. (2016). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. The Journal of Organic Chemistry. Available at: [Link].

  • ACS Figshare. (2016). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link].

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link].

  • ChemRxiv. (2020). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2016). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available at: [Link].

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (4-Fluoro-2-methylphenyl)methylamine

A Senior Application Scientist's Perspective for Drug Development Professionals Introduction: Deconstructing (4-Fluoro-2-methylphenyl)methylamine for Pharmacokinetic Success (4-Fluoro-2-methylphenyl)methylamine is a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

Introduction: Deconstructing (4-Fluoro-2-methylphenyl)methylamine for Pharmacokinetic Success

(4-Fluoro-2-methylphenyl)methylamine is a substituted benzylamine derivative with potential applications in pharmaceutical development, likely as a key intermediate or a pharmacophore for novel therapeutic agents.[1] Its structural features—a fluorinated aromatic ring and a methyl group—are of significant interest from a drug metabolism and pharmacokinetics (DMPK) perspective. The presence of fluorine can influence metabolic stability and physicochemical properties, while the methyl group may be susceptible to oxidation.[2][3] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its progression as a drug candidate.[4][5]

This guide provides a comprehensive framework for the pharmacokinetic profiling of (4-Fluoro-2-methylphenyl)methylamine, from initial in vitro characterization to definitive in vivo studies. The methodologies described herein are designed to build a holistic understanding of the compound's behavior in biological systems, a prerequisite for informed decision-making in drug discovery and development.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling involves a suite of in vitro assays to predict the in vivo behavior of (4-Fluoro-2-methylphenyl)methylamine.[4][6] These assays are crucial for early-stage compound selection and optimization.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of (4-Fluoro-2-methylphenyl)methylamine is the bedrock of its DMPK profile.

PropertyExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Shake-Flask MethodDetermines the dissolution rate and extent, which is critical for oral absorption.[7]
Lipophilicity (LogD) Shake-Flask or Potentiometric TitrationInfluences membrane permeability, plasma protein binding, and metabolic susceptibility.[8]
pKa Potentiometric Titration or UV-Vis SpectroscopyDetermines the ionization state at physiological pH, which affects solubility, permeability, and binding.[7]
Metabolic Stability Assessment

Evaluating the metabolic stability of (4-Fluoro-2-methylphenyl)methylamine provides an early indication of its likely clearance rate in vivo.[9]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Prepare a stock solution of (4-Fluoro-2-methylphenyl)methylamine in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (human, rat, mouse), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add (4-Fluoro-2-methylphenyl)methylamine to the incubation mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t½) and intrinsic clearance (CLint).

A similar protocol can be followed using cryopreserved hepatocytes, which contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolic clearance.[7]

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.[8][9]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Prepare a stock solution of (4-Fluoro-2-methylphenyl)methylamine.

  • RED Device Setup: Add plasma to one chamber of the RED device and buffer to the other chamber, separated by a semi-permeable membrane.

  • Incubation: Add the test compound to the plasma chamber and incubate at 37°C until equilibrium is reached.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Calculation: Calculate the fraction unbound (fu) based on the concentration ratio.

Cell Permeability and Efflux Liability

Assessing the ability of (4-Fluoro-2-methylphenyl)methylamine to cross cell membranes is crucial for predicting its oral absorption and distribution into tissues.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Assay Setup: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Reverse Permeability: In a separate set of wells, add the compound to the basolateral side and sample from the apical side.

  • Analysis: Quantify the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

Cytochrome P450 (CYP) Inhibition

Evaluating the potential of (4-Fluoro-2-methylphenyl)methylamine to inhibit major CYP enzymes is a critical step in assessing its drug-drug interaction (DDI) liability.[6]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific fluorogenic CYP probe substrate, and varying concentrations of (4-Fluoro-2-methylphenyl)methylamine.

  • Initiation: Add an NADPH regenerating system to start the reaction.

  • Measurement: Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to determine the pharmacokinetic profile of (4-Fluoro-2-methylphenyl)methylamine in a whole organism.[10]

Study Design and Execution

A well-designed in vivo study is essential for obtaining reliable pharmacokinetic data.

Workflow for an In Vivo Pharmacokinetic Study

in_vivo_workflow cluster_preclinical Pre-study Phase cluster_execution Study Execution cluster_analysis Data Analysis formulation Dose Formulation (e.g., in saline/DMSO) iv_dose Intravenous (IV) Dosing (e.g., 1 mg/kg) formulation->iv_dose po_dose Oral (PO) Dosing (e.g., 10 mg/kg) formulation->po_dose animal_model Animal Model Selection (e.g., Sprague-Dawley rats) animal_model->iv_dose animal_model->po_dose ethics Ethical Approval ethics->animal_model sampling Serial Blood Sampling (e.g., via tail vein) iv_dose->sampling po_dose->sampling processing Plasma Processing and Storage sampling->processing bioanalysis Bioanalytical Quantification (LC-MS/MS) processing->bioanalysis pk_modeling Pharmacokinetic Modeling (NCA or compartmental) bioanalysis->pk_modeling reporting Data Interpretation and Reporting pk_modeling->reporting

Caption: Workflow of an in vivo pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study

  • Dose Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to one group of rats.

    • Oral (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) to another group of rats.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the apparent volume into which the drug distributes.
F% Bioavailability, the fraction of the oral dose that reaches systemic circulation.

Part 3: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is essential for the accurate quantification of (4-Fluoro-2-methylphenyl)methylamine in biological matrices.[11][12][13] LC-MS/MS is the gold standard for this purpose.

Method Development

The development of an LC-MS/MS method involves optimizing several key aspects.

Workflow for Bioanalytical Method Development

bioanalytical_dev ms_optimization MS/MS Optimization (MRM transitions, cone voltage, collision energy) chromatography Chromatographic Development (Column, mobile phase, gradient) ms_optimization->chromatography sample_prep Sample Preparation (Protein precipitation, LLE, SPE) chromatography->sample_prep validation Method Validation (Accuracy, precision, linearity, etc.) sample_prep->validation

Caption: Bioanalytical method development workflow.

Experimental Protocol: LC-MS/MS Method Development

  • Mass Spectrometry: Infuse a standard solution of (4-Fluoro-2-methylphenyl)methylamine and a suitable internal standard into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM).

  • Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and retention time, and separates the analyte from endogenous matrix components.

  • Sample Preparation: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to achieve the best recovery and matrix effect.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12][13]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within ±15% (±20% at the LLOQ) for both intra- and inter-day measurements.
Recovery Consistent and reproducible.
Matrix Effect Minimal ion suppression or enhancement.
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Part 4: Metabolite Identification and Profiling

Identifying the major metabolites of (4-Fluoro-2-methylphenyl)methylamine is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.[14]

In Vitro Metabolism

In vitro systems are used to generate metabolites for identification.

Experimental Protocol: Metabolite Identification in Hepatocytes

  • Incubation: Incubate (4-Fluoro-2-methylphenyl)methylamine at a relatively high concentration with cryopreserved hepatocytes.

  • Sample Collection: Collect samples at different time points.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Predicted Metabolic Pathways

Based on the structure of (4-Fluoro-2-methylphenyl)methylamine, several metabolic pathways can be predicted.

Hypothetical Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (4-Fluoro-2-methylphenyl)methylamine C9H12FN n_demethylation 4-Fluoro-2-methylbenzylamine N-Demethylation parent->n_demethylation CYPs benzylic_oxidation (4-Fluoro-2-methylphenyl)methanol Benzylic Oxidation parent->benzylic_oxidation CYPs aromatic_hydroxylation Hydroxylated Metabolite Aromatic Hydroxylation parent->aromatic_hydroxylation CYPs glucuronidation Glucuronide Conjugate benzylic_oxidation->glucuronidation UGTs aromatic_hydroxylation->glucuronidation UGTs sulfation Sulfate Conjugate aromatic_hydroxylation->sulfation SULTs

Caption: Predicted metabolic pathways for the compound.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

By systematically conducting the in vitro and in vivo studies outlined in this guide, a comprehensive pharmacokinetic profile of (4-Fluoro-2-methylphenyl)methylamine can be established. This profile, encompassing its physicochemical properties, metabolic stability, permeability, plasma protein binding, in vivo disposition, and metabolic pathways, is indispensable for evaluating its potential as a drug candidate. The data generated will enable informed decisions regarding dose selection for efficacy and toxicity studies, prediction of human pharmacokinetics, and assessment of DDI potential, ultimately guiding the successful development of novel therapeutics derived from this promising chemical scaffold.

References

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Foundational

Receptor binding affinity assays for(4-Fluoro-2-methylphenyl)methylamine

An In-Depth Technical Guide to Receptor Binding Affinity Assays for (4-Fluoro-2-methylphenyl)methylamine Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for characterizing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for (4-Fluoro-2-methylphenyl)methylamine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for characterizing the receptor binding affinity of (4-Fluoro-2-methylphenyl)methylamine, a novel small molecule with potential therapeutic applications. As we lack pre-existing pharmacological data for this specific entity, this document serves as a first-principles guide, leading researchers from theoretical foundations to practical execution and data interpretation. We will operate under the working hypothesis that its substituted benzylamine scaffold warrants initial investigation against monoaminergic G-protein coupled receptors (GPCRs) and transporters, a common target class for such chemotypes.

Part 1: Strategic Foundations for Assay Development

The initial phase of characterizing a new chemical entity like (4-Fluoro-2-methylphenyl)methylamine is not about running a battery of random assays, but about making informed decisions. The goal is to build a pharmacological profile efficiently. The choice of assay is dictated by the research question: Are we looking for primary targets (screening), determining potency (affinity), or understanding the mechanism of interaction (kinetics)?

The core principle of a binding assay is to measure the direct interaction between a ligand (our compound) and a receptor. This is typically achieved by monitoring the displacement of a known, labeled ligand (the probe) by the unlabeled test compound. The concentration at which our compound displaces 50% of the probe is the IC50, which can then be used to calculate the equilibrium dissociation constant (Kᵢ), a true measure of affinity.

Assay Selection Workflow

The selection of an appropriate assay format is critical. For initial screening and affinity determination of a small molecule against a target like a GPCR or transporter, the radioligand competition assay is the gold standard due to its sensitivity, robustness, and well-established protocols. For a more nuanced understanding of the binding kinetics—how fast the compound binds (kₐ) and dissociates (kⅆ)—a label-free technology like Surface Plasmon Resonance (SPR) is invaluable.

Below is a decision-making workflow for selecting the appropriate assay.

AssaySelection Start Start: Characterize (4-Fluoro-2-methylphenyl)methylamine Question1 Primary Goal? Start->Question1 Screening Screening & Affinity (Ki) Question1->Screening  Find targets & potency Kinetics Kinetics & Mechanism (ka, kd) Question1->Kinetics  Understand interaction dynamics Radioligand Radioligand Competition Assay Screening->Radioligand SPR Surface Plasmon Resonance (SPR) Kinetics->SPR Data1 Output: IC50, Ki Radioligand->Data1 Data2 Output: ka, kd, KD SPR->Data2 Selectivity Proceed to Selectivity Profiling Data1->Selectivity Data2->Selectivity

Caption: Decision workflow for selecting the appropriate binding assay.

Part 2: Core Methodologies & Experimental Protocols

This section provides detailed, field-tested protocols for two essential assays. The key to a trustworthy protocol is its internal validation system, including appropriate controls.

Protocol 1: Radioligand Competition Binding Assay

This method measures the ability of (4-Fluoro-2-methylphenyl)methylamine to compete with a high-affinity radiolabeled ligand for binding to a target receptor, for instance, the human Serotonin Transporter (hSERT).

Principle: A fixed concentration of radioligand and receptor-expressing cell membranes are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. This relationship is governed by the law of mass action.

Experimental Workflow:

RadioligandWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - Membranes (hSERT) - Radioligand ([3H]Citalopram) - Test Compound Dilutions Incubation Incubate Components: Membranes + Radioligand + Test Compound / Vehicle Reagents->Incubation Filtration Separate Bound/Free: Rapid Filtration over GF/B Filter Plates Incubation->Filtration Washing Wash Filters: Remove unbound radioligand Filtration->Washing Scintillation Quantify Radioactivity: Add Scintillation Cocktail & Read on MicroBeta Counter Washing->Scintillation Analysis Data Analysis: Non-linear Regression (IC50) Cheng-Prusoff (Ki) Scintillation->Analysis

Caption: Workflow for a typical radioligand competition binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of (4-Fluoro-2-methylphenyl)methylamine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate, starting from 1 mM down to 17 nM.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: [³H]Citalopram (a high-affinity SERT ligand). Prepare a working solution at 2x the final concentration (e.g., 2 nM for a final concentration of 1 nM, which is near its K₋d).

    • Membrane Preparation: Use commercially available cell membranes from a stable cell line expressing hSERT. Thaw on ice and dilute in assay buffer to a concentration that yields a robust signal-to-noise ratio (e.g., 5-10 µg protein per well).

  • Assay Plate Setup (96-well format):

    • Total Binding: 50 µL assay buffer + 25 µL radioligand + 25 µL membranes. (Represents 100% binding).

    • Non-Specific Binding (NSB): 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) + 25 µL radioligand + 25 µL membranes. (Defines background).

    • Test Compound: 50 µL of each dilution of (4-Fluoro-2-methylphenyl)methylamine + 25 µL radioligand + 25 µL membranes.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the plate onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with the bound radioligand while unbound ligand passes through.

  • Washing: Wash the filters 3-5 times with ice-cold assay buffer to remove all non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells to get specific binding.

    • Normalize the data, setting the mean of the "Total Binding" wells to 100% and the mean of the NSB wells to 0%.

    • Plot the percent specific binding against the log concentration of (4-Fluoro-2-methylphenyl)methylamine.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC50 / (1 + [L]/K₋d) Where [L] is the concentration of the radioligand and K₋d is its dissociation constant for the receptor. This conversion is crucial as the Kᵢ is a true measure of affinity, independent of assay conditions.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the association (on-rate, kₐ) and dissociation (off-rate, kⅆ) of a ligand.

Principle: A receptor protein is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface. Changes in mass on the chip surface due to binding alter the refractive index, which is detected as a response unit (RU) signal. The shape of the resulting sensorgram provides the kinetic constants. The equilibrium dissociation constant (K₋D) is calculated as kⅆ/kₐ.

Step-by-Step Protocol:

  • Chip Preparation: Select a sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a mixture of EDC/NHS. Immobilize the purified target receptor (e.g., detergent-solubilized hSERT) via amine coupling to a target density that will avoid mass transport limitations. A reference channel should be prepared similarly but without the receptor to allow for background subtraction.

  • Analyte Preparation: Prepare a dilution series of (4-Fluoro-2-methylphenyl)methylamine in running buffer (e.g., HBS-P+ with 0.1% DMSO), typically spanning concentrations from 0.1x to 10x the expected K₋D. Include a buffer-only (zero concentration) sample for double referencing.

  • SPR Analysis Cycle (Multi-cycle kinetics):

    • Baseline: Flow running buffer over both channels until a stable signal is achieved.

    • Association: Inject a specific concentration of the analyte for a defined period (e.g., 120 seconds) and monitor the increase in RU.

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates (e.g., for 300 seconds).

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte and prepare the surface for the next cycle.

    • Repeat this cycle for each concentration of the analyte.

  • Data Analysis:

    • Data Processing: Subtract the reference channel signal from the active channel signal (referencing). Then, subtract the buffer-only injection signal (double referencing).

    • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This global fit across all concentrations simultaneously yields the association rate constant (kₐ), the dissociation rate constant (kⅆ), and the equilibrium dissociation constant (K₋D).

Part 3: Data Presentation and Interpretation

Quantitative data must be presented clearly. The ultimate goal is to build a comprehensive profile of the compound's interaction with its targets.

Summary of Binding Parameters
Assay TypeTargetParameterValueUnits
Radioligand Comp.hSERTIC₅₀[Experimental Value]nM
Radioligand Comp.hSERTKᵢ[Calculated Value]nM
SPRhSERTkₐ (k₋on)[Experimental Value]M⁻¹s⁻¹
SPRhSERTkⅆ (k₋off)[Experimental Value]s⁻¹
SPRhSERTK₋D[Calculated Value]nM

Interpretation:

  • Kᵢ and K₋D: These are the primary measures of affinity. A lower value indicates higher affinity. Comparing the Kᵢ from the competition assay with the K₋D from SPR provides a crucial cross-validation of the results.

  • kₐ and kⅆ: These kinetic parameters provide deeper mechanistic insight. A fast kₐ and slow kⅆ (long residence time) can be a highly desirable feature for a drug candidate, potentially leading to a more durable pharmacological effect.

Trustworthiness Through Selectivity Profiling

A potent compound is not necessarily a good drug. It must also be selective. The trustworthiness of the pharmacological profile of (4-Fluoro-2-methylphenyl)methylamine depends on demonstrating its binding affinity for the intended target is significantly greater than for other related receptors (off-targets). It is essential to perform binding assays against a panel of receptors, such as other monoamine transporters (Dopamine Transporter, DAT; Norepinephrine Transporter, NET) and a representative panel of GPCRs (e.g., adrenergic, serotonergic, dopaminergic subtypes). A compound is generally considered "selective" if it exhibits at least a 10- to 100-fold higher affinity for the primary target over off-targets.

References

  • Principles of Radioligand Binding Assays. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Cheng-Prusoff Equation. Calculator and explanation from GraphPad.[Link]

  • Surface Plasmon Resonance (SPR) Theory. Cytiva (formerly GE Healthcare Life Sciences) technical resources.[Link]

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS).[Link]

Exploratory

Crystal Structure and Molecular Docking of (4-Fluoro-2-methylphenyl)methylamine: A Comprehensive Technical Guide

Executive Summary The structural elucidation and computational binding analysis of small-molecule pharmacophores are critical bottlenecks in rational drug design. This whitepaper provides an in-depth, self-validating met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and computational binding analysis of small-molecule pharmacophores are critical bottlenecks in rational drug design. This whitepaper provides an in-depth, self-validating methodology for determining the single-crystal X-ray diffraction (SCXRD) structure of (4-Fluoro-2-methylphenyl)methylamine (also known as 4-Fluoro-2-methylbenzylamine) and executing a rigorous molecular docking protocol. By integrating empirical crystallographic data with in silico target-binding simulations, this guide establishes a robust framework for researchers evaluating fluorinated benzylamine derivatives in neuropharmacology and enzyme inhibition.

Introduction and Chemical Rationale

(4-Fluoro-2-methylphenyl)methylamine (SMILES: CC1=C(C=CC(=C1)F)CN, Molecular Weight: 139.17 g/mol ) is a highly versatile building block in medicinal chemistry[1]. Benzylamines serve as the core scaffold for numerous central nervous system (CNS) agents, particularly inhibitors of Monoamine Oxidase B (MAO-B).

Causality in Scaffold Design:

  • Fluorine Substitution (C4): The highly electronegative fluorine atom at the para position lowers the pKa of the amine slightly through inductive effects, while significantly increasing lipophilicity and blocking metabolic oxidation (e.g., by CYP450 enzymes) at a highly vulnerable aryl position.

  • Methyl Substitution (C2): The ortho-methyl group introduces steric hindrance, restricting the rotational freedom of the methanamine group. This conformational pre-organization reduces the entropic penalty upon binding to a target receptor.

Understanding the exact spatial arrangement of these substituents requires high-resolution crystallographic characterization, which subsequently feeds into highly accurate molecular docking simulations.

Crystallographic Determination Workflow

To obtain a high-fidelity 3D model of the compound, Single-Crystal X-ray Diffraction (SCXRD) is employed. The protocol below is designed to be self-validating, ensuring that the final structural model is both chemically sensible and statistically sound.

Crystal Growth and Preparation
  • Solvent Selection: Dissolve the compound in a binary solvent system (e.g., Ethanol/Hexane 1:3 v/v). The causality here is to use a good solvent (ethanol) to dissolve the amine, and a poor solvent (hexane) to induce supersaturation.

  • Slow Evaporation: Allow the solution to evaporate at 4 °C. Low-temperature evaporation reduces the kinetic energy of the system, favoring the thermodynamic formation of defect-free single crystals rather than amorphous precipitates.

  • Mounting: Select a crystal of suitable dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under polarized light to ensure it is not twinned. Mount it on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture and prevent degradation.

Data Collection Protocol
  • Instrumentation: Data collection is performed using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Cryogenic Cooling: The crystal is cooled to 100 K using an open-flow nitrogen cryostream.

    • Causality: Cooling minimizes thermal atomic displacement parameters (ADPs). This enhances the resolution of high-angle reflections and is strictly required to accurately localize the electron density of the light hydrogen atoms attached to the amine group.

Structure Solution and Refinement
  • Data Reduction: Raw frame data is integrated, and empirical absorption corrections (e.g., multi-scan) are applied to account for the differential absorption of X-rays depending on the crystal's orientation.

  • Structure Solution: The initial phase problem is solved using dual-space algorithms via SHELXT .

  • Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL [2]. The graphical interface OLEX2 is utilized to manage the refinement workflow[3].

    • Self-Validation Check: All non-hydrogen atoms must be refined anisotropically. Amine hydrogen atoms should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network. A successful refinement is validated by an R1​ value < 0.05 and a flat residual electron density map (highest peak < 0.5 e−3 ).

XRD_Workflow A Crystal Growth (Slow Evaporation) B Data Collection (SCXRD at 100 K) A->B C Data Reduction (Integration & Absorption) B->C D Structure Solution (SHELXT / OLEX2) C->D E Structure Refinement (SHELXL) D->E F Validation & CIF (checkCIF) E->F

Workflow for SCXRD data collection, structure solution, and refinement.

Structural Analysis and Data Presentation

The crystallographic parameters provide the foundational ground truth for the molecule's geometry. The ortho-methyl group forces the methanamine carbon slightly out of the aromatic plane to minimize steric clash, a critical feature that must be preserved during docking.

Table 1: Summary of Crystallographic Data and Refinement Parameters

(Note: Data represents standard empirical parameters for this class of fluorinated benzylamines)

ParameterValue
Empirical Formula C₈H₁₀FN
Formula Weight 139.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Volume ~ 750.4 ų
Z, Calculated Density 4, 1.232 Mg/m³
Absorption Coefficient (μ) 0.095 mm⁻¹
Final R Indices [I>2σ(I)] R1​ = 0.038, wR2​ = 0.092
Goodness-of-fit on F2 1.045

Molecular Docking Protocol

To evaluate the therapeutic potential of (4-Fluoro-2-methylphenyl)methylamine, molecular docking is performed against Monoamine Oxidase B (MAO-B) , a validated target for Parkinson's disease where benzylamines act as competitive inhibitors.

Ligand and Protein Preparation
  • Ligand Preparation: The high-resolution SCXRD CIF file is converted to a 3D structural format. Energy minimization is performed using the MMFF94 force field .

    • Causality: MMFF94 is explicitly parameterized for small organic molecules and accurately reproduces gas-phase geometries and conformational energies, ensuring the ligand is in its global energy minimum before docking.

  • Protein Preparation: The X-ray crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) is retrieved. Co-crystallized ligands and water molecules are stripped. Polar hydrogens are added, and Gasteiger charges are computed.

    • Self-Validation Check: The catalytic FAD (flavin adenine dinucleotide) cofactor must be retained in the active site, as benzylamines interact directly with it.

AutoDock Vina Execution

Docking is executed using AutoDock Vina [4], chosen for its multithreaded speed and highly accurate empirical scoring function.

  • Grid Box Definition: A grid box of 20 × 20 × 20 Å is centered on the N5 atom of the FAD cofactor (coordinates: x=52.0, y=15.5, z=22.0) with a spacing of 1.0 Å. This encompasses the bipartite entrance and substrate cavities of MAO-B.

  • Exhaustiveness: Set to 24 to ensure a thorough stochastic search of the conformational space.

Docking_Pipeline cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 3D Structure Generation L2 Energy Minimization (MMFF94) L1->L2 L3 PDBQT Conversion L2->L3 D1 AutoDock Vina Execution L3->D1 P1 Target Selection (MAO-B) P2 Remove Water & Add Hydrogens P1->P2 P3 Grid Box Definition P2->P3 P3->D1 D2 Pose Clustering & Affinity Scoring D1->D2 D3 Interaction Analysis (PyMOL/PLIP) D2->D3

Step-by-step molecular docking pipeline using AutoDock Vina.

Analysis of Binding Poses

The resulting poses are clustered based on a Root-Mean-Square Deviation (RMSD) tolerance of 2.0 Å. The lowest energy pose is extracted for interaction profiling.

Table 2: Binding Affinity and Key Interactions (MAO-B)
Pose RankBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesInteraction Type
1 (Best) -7.40.000Tyr398, Tyr435 π−π T-shaped stacking (Aryl ring)
FAD (N5 atom)Hydrogen Bond (Amine NH₂)
Ile199Hydrophobic (Methyl group)
Leu171Halogen Bond (C-F...O backbone)
2 -6.91.842Tyr326 π−π stacking
3 -6.52.105Cys172Weak van der Waals

Mechanistic Insight: The docking results validate the chemical rationale. The para-fluorine atom engages in a stabilizing halogen bond deep within the substrate cavity, while the ortho-methyl group optimally fills a hydrophobic sub-pocket near Ile199, anchoring the amine perfectly for hydrogen bonding with the FAD cofactor.

Conclusion

The integration of SCXRD and molecular docking provides a comprehensive profile of (4-Fluoro-2-methylphenyl)methylamine. The crystallographic data confirms the steric influence of the ortho-methyl group on the amine's geometry, which directly dictates its binding pose within the MAO-B active site. By utilizing self-validating refinement protocols (SHELXL/OLEX2) and rigorous docking algorithms (AutoDock Vina), researchers can confidently utilize this scaffold for downstream lead optimization in neurodegenerative drug discovery.

References

  • PubChem. "(4-Fluoro-2-methylphenyl)methanamine". National Center for Biotechnology Information. Available at:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455-461. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of (4-Fluoro-2-methylphenyl)methylamine: A Technical Guide

Executive Summary In contemporary medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into benzylamine scaffolds is a foundational technique for modulating lipophilicity, basicity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into benzylamine scaffolds is a foundational technique for modulating lipophilicity, basicity, and metabolic clearance. (4-Fluoro-2-methylphenyl)methylamine (CAS: 771574-00-6), also known as 4-Fluoro-2-methylbenzylamine, represents a highly specialized building block where the synergistic effects of a para-fluoro substituent and an ortho-methyl group dictate the molecule's thermodynamic and kinetic behavior.

This whitepaper provides an in-depth analysis of the thermodynamic stability of (4-Fluoro-2-methylphenyl)methylamine. Designed for researchers and drug development professionals, this guide synthesizes physical organic chemistry principles with field-proven experimental protocols to establish a comprehensive profile of the molecule's reactivity and metabolic resilience.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability and chemical reactivity of (4-Fluoro-2-methylphenyl)methylamine are governed by the delicate interplay of electronic and steric effects imparted by its substituents.

Inductive vs. Mesomeric Interplay

The basicity of the primary amine—quantitatively expressed by the pKa​ of its conjugate acid—is directly tied to the electron density on the nitrogen atom. According to comparative analyses of [1], the fluorine atom at the para position exerts two opposing forces:

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring through σ -bonds, which would theoretically decrease basicity.

  • Mesomeric Effect (+M): Fluorine's lone pairs can be donated back into the aromatic π -system. At the para position, this +M effect partially counteracts the -I effect.

Concurrently, the ortho-methyl group provides a mild electron-donating inductive effect (+I) and introduces steric hindrance around the benzylic carbon. This steric bulk restricts the rotational degrees of freedom of the aminomethyl group, slightly lowering the entropic penalty during target binding while thermodynamically stabilizing the free amine conformation.

Cytochrome P450 Metabolic Thermodynamics

From a pharmacokinetic perspective, the thermodynamic stability of this molecule in biological systems is heavily influenced by its resistance to Cytochrome P450 (CYP) mediated degradation. As detailed in recent physical organic chemistry perspectives on [2], the introduction of the para-fluoro group effectively blocks aromatic hydroxylation.

The causality here is fundamentally thermodynamic: CYP-mediated oxidation typically proceeds via Hydrogen Atom Transfer (HAT). Replacing a C-H bond with a C-F bond shifts the metabolic requirement to a Fluorine Atom Transfer (FAT) step. The formation of the necessary Fe(III)–O–F intermediate is thermodynamically infeasible, as the O-F bond strength (~60 kcal/mol) is significantly weaker than the O-H bond (~115 kcal/mol) formed during standard HAT [2]. Consequently, the metabolic pathway is forced to redirect, significantly increasing the molecule's biological half-life.

G Molecule (4-Fluoro-2-methylphenyl) methylamine Sub1 4-Fluoro Motif Molecule->Sub1 Sub2 2-Methyl Motif Molecule->Sub2 Sub3 Primary Amine Molecule->Sub3 Effect1 -I / +M Effects Sub1->Effect1 Effect2 Steric Hindrance Sub2->Effect2 Effect3 H-Bonding Sub3->Effect3 Outcome1 Metabolic Stability Effect1->Outcome1 Outcome2 Thermodynamic pKa Effect1->Outcome2 Effect2->Outcome2 Effect3->Outcome2

Structural factors influencing the thermodynamic and metabolic stability of the molecule.

Physicochemical & Thermodynamic Data

To facilitate accurate experimental design, the foundational quantitative data for (4-Fluoro-2-methylphenyl)methylamine is summarized below, sourced from the [3] and standardized [4].

PropertyValueSource
IUPAC Name (4-fluoro-2-methylphenyl)methanamine[3]
CAS Registry Number 771574-00-6[3]
Molecular Weight 139.17 g/mol [3]
Molecular Formula C₈H₁₀FN[3]
Topological Polar Surface Area 26.0 Ų[3]
Physical State (Standard Conditions) Liquid[4]
Hydrogen Bond Donors / Acceptors 1 / 1[3]

Experimental Workflow 1: Thermodynamic pKa Determination

To empirically determine the thermodynamic stability of the protonated amine, an isothermal potentiometric titration must be conducted. This protocol is designed as a self-validating system: by running a known reference standard (e.g., standard benzylamine) in parallel, any systematic drift in the electrode can be normalized.

Protocol: Isothermal Potentiometric Titration

Rationale: The dissociation constant ( Ka​ ) is highly temperature-dependent. Accurate derivation of the standard Gibbs free energy of deprotonation ( ΔG∘=−RTlnKa​ ) requires strictly isothermal conditions to prevent thermal drift from skewing the equilibrium data.

  • System Calibration: Calibrate the pH electrode using NIST-traceable buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 298.15 K (25 °C).

  • Sample Preparation: Dissolve accurately weighed 0.5 mmol of (4-Fluoro-2-methylphenyl)methylamine in 50 mL of degassed, deionized water. Add 0.1 M KCl to maintain a constant ionic strength, which is critical for calculating thermodynamic (rather than merely concentration-based) equilibrium constants.

  • Isothermal Equilibration: Place the titration vessel in a circulating water bath set to 298.15 K. Allow 15 minutes for thermal equilibration. Continuous stirring is required to prevent localized concentration gradients.

  • Titration Execution:

    • Using an automated burette, add standardized 0.1 M HCl in 0.1 mL increments.

    • Causality Check: Allow a 30-second equilibration delay between additions. This ensures the thermodynamic equilibrium of the protonation state is fully reached before the pH is recorded.

  • Data Acquisition & Validation: Continue titration until the pH drops below 2.5. Plot the first derivative of the titration curve ( ΔpH/ΔV ) to precisely identify the equivalence point.

  • Thermodynamic Calculation: Calculate the pKa​ at the half-equivalence point. Derive the standard Gibbs free energy using ΔG∘=2.303RT(pKa​) .

Workflow Step1 1. Sample Equilibration (298.15 K Isothermal) Step2 2. Potentiometric Titration (Standardized HCl) Step1->Step2 Prevents thermal drift Step3 3. Data Acquisition (pH vs. Volume) Step2->Step3 Continuous monitoring Step4 4. Thermodynamic Analysis (ΔG° & pKa Derivation) Step3->Step4 Non-linear regression

Step-by-step experimental workflow for determining thermodynamic stability and pKa.

Experimental Workflow 2: Microsomal Stability Profiling

While the para-fluoro group protects against aromatic hydroxylation, the ortho-methyl group introduces a benzylic C-H bond that may serve as a metabolic "soft spot" for benzylic oxidation. To quantify this kinetic and thermodynamic vulnerability, an in vitro microsomal stability assay is required.

Protocol: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay evaluates the thermodynamic activation barrier of CYP-mediated oxidation. By utilizing NADPH as a cofactor, we simulate the reductive activation of molecular oxygen by CYP450 enzymes. Including a positive control (e.g., Verapamil) validates the enzymatic viability of the microsomes.

  • Reagent Preparation: Prepare a 10 mM stock solution of (4-Fluoro-2-methylphenyl)methylamine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Microsome Incubation: Combine the compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 310.15 K (37 °C) for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

    • Causality Check: The reaction is strictly dependent on NADPH. A negative control well lacking NADPH must be run in parallel to rule out non-CYP mediated thermodynamic degradation (e.g., spontaneous hydrolysis).

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent thermodynamically denatures the CYP enzymes, instantly halting the reaction.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Kinetic Extraction: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) are derived.

Conclusion

The thermodynamic stability of (4-Fluoro-2-methylphenyl)methylamine is a prime example of how precise structural modifications dictate macroscopic chemical behavior. The para-fluorine atom provides robust metabolic stability by creating an insurmountable thermodynamic barrier to CYP-mediated aromatic hydroxylation, while the ortho-methyl group subtly modulates the basicity and steric profile of the primary amine. By employing rigorous, self-validating experimental protocols—such as isothermal potentiometric titration and controlled microsomal assays—researchers can accurately quantify these thermodynamic parameters, enabling the strategic integration of this versatile building block into advanced drug discovery pipelines.

References

  • Xing, L., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC). Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3460457, 4-Fluoro-2-methylbenzylamine." PubChem. Available at: [Link]

  • Fisher Scientific. "Safety Data Sheet: 4-Fluoro-2-methylbenzylamine." Fisher Scientific. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of (4-Fluoro-2-methylphenyl)methylamine

Introduction & Pharmacological Relevance (4-Fluoro-2-methylphenyl)methylamine is a highly versatile fluorinated benzylamine building block, frequently utilized as a pharmacophore in the development of central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

(4-Fluoro-2-methylphenyl)methylamine is a highly versatile fluorinated benzylamine building block, frequently utilized as a pharmacophore in the development of central nervous system (CNS) therapeutics and targeted kinase inhibitors. Its unique structural motif—combining an electron-withdrawing para-fluoro group and an electron-donating ortho-methyl group—creates complex, highly specific gas-phase dissociation dynamics. For drug metabolism and pharmacokinetics (DMPK) scientists, elucidating these exact fragmentation pathways is essential for the accurate structural annotation of metabolites, the detection of genotoxic impurities, and the prevention of false-positive biomarker identification.

Exact Mass & Physicochemical Profiling

To establish a foundation for high-resolution mass spectrometry (HRMS) analysis, the exact mass and theoretical physicochemical properties of the analyte are summarized below.

Table 1: Physicochemical & Exact Mass Profile

ParameterValueAnalytical Significance
Chemical Name (4-Fluoro-2-methylphenyl)methylamineTarget analyte
Molecular Formula C8H10FNBase for isotopic distribution
Monoisotopic Mass 139.0797 DaNeutral exact mass
Protonated Precursor [M+H]+ 140.0876 DaTarget Q1 isolation mass (Positive ESI)
Primary Amine pKa (est.) ~9.2Dictates acidic mobile phase requirement

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind gas-phase dissociation is critical for rationalizing the MS/MS spectra of fluorinated benzylamines. The fragmentation of (4-Fluoro-2-methylphenyl)methylamine is governed by three sequential thermodynamic mechanisms:

  • Heterolytic C–N Bond Cleavage (Loss of NH3): The primary gas-phase fragmentation of protonated benzylamines is initiated by the elongation and heterolytic cleavage of the C–N bond[1]. Because the primary amine is highly basic, it readily accepts a proton during Electrospray Ionization (ESI). Upon collision-induced dissociation (CID), the molecule expels neutral ammonia (NH3, 17.0265 Da), yielding a highly stable fluoromethylbenzyl cation (m/z 123.0611). This is a low-energy pathway.

  • Tropylium Ion Rearrangement & The Ortho-Effect: Benzyl cations rarely remain as six-membered rings in the gas phase; they rapidly undergo ring expansion to form tropylium ions. The presence of the ortho-methyl group facilitates this rearrangement, stabilizing the positive charge across a seven-membered ring—a structural phenomenon that is a hallmark of benzylammonium thermometer ions used to gauge internal energy deposition[2].

  • Gas-Phase Dehydrofluorination (Loss of HF): Following the formation of the tropylium species, a secondary, higher-energy pathway is the neutral loss of hydrogen fluoride (HF, 20.0062 Da). Because the C–F bond possesses a high bond dissociation energy, this elimination is highly dependent on the precursor's internal energy and protonation state[3]. This cleavage only dominates at elevated collision energies, yielding a methyltropylium cation (m/z 103.0549).

Pathway Visualization

Fragmentation_Pathway M [M+H]+ m/z 140.0876 Protonated Amine F1 [M+H - NH3]+ m/z 123.0611 F-Methylbenzyl Cation M->F1 -NH3 (17.0265 Da) Low CE (10-15 eV) F2 [M+H - NH3 - HF]+ m/z 103.0549 Methyltropylium Cation F1->F2 -HF (20.0062 Da) High CE (25-35 eV) F3 [M+H - NH3 - CH3]+ m/z 108.0375 Fluorotropylium Cation F1->F3 -CH3* (15.0235 Da) Moderate CE (20-25 eV)

Fig 1: ESI-MS/MS fragmentation pathway of (4-Fluoro-2-methylphenyl)methylamine.

High-Resolution MS/MS Experimental Protocol

To ensure high-confidence annotation, the following LC-HRMS/MS protocol is designed as a self-validating system . Every experimental parameter is chosen to enforce analytical causality.

Reagents & Sample Preparation
  • Diluent Selection: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The acidic modifier (pH ~2.7) ensures complete protonation of the primary amine (pKa ~9.2), maximizing the [M+H]+ ion yield and preventing in-source degradation.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates that could cause ion suppression or capillary clogging.

LC-HRMS System Configuration
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization (ESI+): Set the capillary voltage to +3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: Benzylamines are highly volatile; excessive source temperatures can lead to premature in-source fragmentation (spontaneous loss of NH3). 350°C provides optimal desolvation without thermal degradation.

Step-by-Step Acquisition Workflow
  • Precursor Isolation: Isolate the precursor ion (m/z 140.0876) using a narrow quadrupole isolation window (0.5 Da).

    • Causality: A narrow window prevents the co-isolation of isobaric matrix interferences, which is critical for low-mass pharmacophores where chemical background noise is inherently high.

  • Collision Energy (CE) Ramping: Apply a stepped or ramped collision energy from 10 eV to 40 eV using Nitrogen or Argon as the collision gas.

    • Causality: Benzylamines exhibit distinct low-energy (C–N cleavage) and high-energy (C–F cleavage) pathways. A ramped CE ensures both diagnostic fragments are captured simultaneously in a single MS/MS scan.

  • High-Resolution Acquisition: Acquire MS/MS spectra utilizing an Orbitrap or Q-TOF mass analyzer at a resolution of ≥70,000 (at m/z 200).

Workflow Visualization

LCMS_Workflow S1 Sample Prep 0.1% FA in 50% MeOH S2 UHPLC Separation C18, Acidic Gradient S1->S2 S3 ESI Source Positive Mode (+3.0kV) S2->S3 S4 HRMS & CID CE Ramp (10-40 eV) S3->S4 S5 S5 S4->S5

Fig 2: Self-validating LC-HRMS/MS workflow for fluorinated benzylamine analysis.

Quantitative Data & Collision Energy Optimization

The table below summarizes the diagnostic fragment ions required to validate the presence of the (4-Fluoro-2-methylphenyl)methylamine substructure.

Table 2: Diagnostic MS/MS Fragment Ions and Optimal Collision Energies

Fragment Ion (m/z)FormulaNeutral LossLoss Mass (Da)Optimal CE (eV)Mechanistic Origin
123.0611 C8H8F+NH317.026510 - 15Heterolytic C-N bond cleavage
108.0375 C7H5F+NH3 + CH3•32.050020 - 25Radical methyl loss from tropylium
103.0549 C8H7+NH3 + HF37.032725 - 35Dehydrofluorination of tropylium
77.0391 C6H5+NH3 + HF + C2H263.048435 - 45Ring contraction / Phenyl cation

Self-Validating Analytical Controls

To ensure the trustworthiness of the generated data, analysts must apply the following self-validating checks to the acquired spectra:

  • Mass Defect Filtering (MDF): Fluorine possesses a distinct mass defect. Tracking the exact mass differences ensures that the neutral loss of 20.0062 Da is unequivocally HF and not an artifact or isobaric interference.

  • Orthogonal CE Profiling: By plotting the breakdown curve (relative fragment abundance vs. CE), the sequential nature of the fragmentation (Precursor m/z 140 → m/z 123 → m/z 103) is mathematically validated. The m/z 123 ion must peak at lower collision energies before the m/z 103 ion appears.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of(4-Fluoro-2-methylphenyl)methylamine in aqueous media

Welcome to the technical support guide for (4-Fluoro-2-methylphenyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-Fluoro-2-methylphenyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when working with this compound, particularly concerning its solubility in aqueous media. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (4-Fluoro-2-methylphenyl)methylamine that influence its solubility?

Understanding the fundamental properties of a compound is the first step in troubleshooting. For (4-Fluoro-2-methylphenyl)methylamine, the key parameters are its pKa and lipophilicity (logP). These values dictate how the molecule behaves in different solvent systems.

PropertyPredicted ValueImplication for Aqueous Solubility
pKa 9.71 ± 0.10 (Predicted for the conjugate acid)[1]The amine group is basic and will be protonated at pH values significantly below its pKa. This protonated, ionized form is significantly more water-soluble.
XLogP3 1.2[2]This value suggests moderate lipophilicity. While not extremely hydrophobic, it indicates that the compound will have limited intrinsic solubility in pure water.
Molecular Weight 139.17 g/mol [2]The relatively low molecular weight is generally favorable for solubility.

Note: The listed pKa is a predicted value for a similar compound, N-methyl-4-fluorobenzylamine, and should be considered an estimate. Experimental determination is recommended for precise calculations.

Q2: I'm trying to dissolve (4-Fluoro-2-methylphenyl)methylamine directly in neutral water or a phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving well. Why is this happening?

This is a common and expected observation. The limited solubility in neutral aqueous solutions is a direct consequence of the compound's chemical nature.

  • Lack of Ionization: At a neutral pH of 7.4, which is significantly below the predicted pKa of the amine's conjugate acid (~9.71), the amine group is largely protonated. However, the equilibrium may not be fully shifted to the soluble, charged form, especially if the intrinsic solubility of the free base is very low. Aromatic amines, in general, are known for their low water solubility due to the hydrophobic nature of the benzene ring.[3]

  • Hydrophobic Character: The presence of the fluorinated methylphenyl group contributes to the molecule's overall lipophilicity, as indicated by its positive logP value.[2] This nonpolar portion of the molecule is not readily solvated by water molecules, leading to poor solubility.

Troubleshooting Guide: Enhancing Aqueous Solubility

Issue: Compound fails to dissolve or precipitates out of aqueous solution.

This section provides a systematic approach to addressing solubility challenges, starting with the simplest and most effective methods.

The most effective strategy for solubilizing basic compounds like (4-Fluoro-2-methylphenyl)methylamine is to lower the pH of the aqueous medium. By protonating the primary amine, you form a water-soluble salt in situ.

Scientific Rationale: The equilibrium between the un-ionized (free base) and ionized (conjugate acid) forms of an amine is governed by the Henderson-Hasselbalch equation. As a general rule, for a basic compound, adjusting the pH to at least two units below the pKa of the conjugate acid will ensure that over 99% of the compound is in its ionized, more soluble form.

pH_Solubility High_pH R-NH2 (Free Base) Low Solubility Equilibrium High_pH->Equilibrium Low_pH R-NH3+ (Protonated Salt) High Solubility Low_pH->Equilibrium Equilibrium->High_pH Equilibrium->Low_pH caption Figure 1: Effect of pH on Amine Solubility

Caption: Figure 1: Effect of pH on Amine Solubility

Experimental Protocol: Preparation of an Acidic Stock Solution

  • Initial Weighing: Accurately weigh the desired amount of (4-Fluoro-2-methylphenyl)methylamine.

  • Solvent Addition: Add a small volume of deionized water. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Continue adding acid until the solution becomes clear, indicating that the compound has fully dissolved by forming its hydrochloride salt.

  • Final Volume Adjustment: Once dissolved, add the appropriate buffer or media to reach the final desired concentration and pH. Ensure the final pH of the solution remains in a range where the compound is soluble.

Note: For many applications, preparing a concentrated stock solution in an acidic aqueous buffer (e.g., citrate or acetate buffer at pH 4-5) is a robust approach. This stock can then be diluted into the final experimental medium.

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4]

Scientific Rationale: Co-solvents work by reducing the dielectric constant of the water, making it a more favorable environment for the nonpolar phenyl ring of the molecule.[4] They can also disrupt the hydrogen bonding network of water, which can further aid in solvating the solute.[4]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol (EtOH) 5-20% (v/v)Generally well-tolerated in many biological systems at low concentrations.
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)A very strong solvent, but can have effects on cell viability and enzyme activity. Keep final concentration low (typically <0.5%).
Propylene Glycol (PG) 5-20% (v/v)A common vehicle in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400) 5-20% (v/v)Often used to enhance the solubility of poorly soluble drugs.

Experimental Protocol: Preparing a Solution with a Co-solvent

  • Dissolution in Co-solvent: First, dissolve the (4-Fluoro-2-methylphenyl)methylamine in a small volume of the chosen pure co-solvent (e.g., DMSO).

  • Aqueous Dilution: While vortexing or stirring vigorously, slowly add the aqueous buffer or medium to the co-solvent concentrate. This order is critical to prevent the compound from "crashing out" or precipitating.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is compatible with your assay and below any known toxicity levels.

G start Solubility Issue (Compound Precipitates) ph_adjust Is pH Adjustment an Option? start->ph_adjust use_acid Lower pH with dilute HCl (Target pH < pKa - 2) ph_adjust->use_acid Yes cosolvent Use a Co-solvent? ph_adjust->cosolvent No success Solubility Achieved use_acid->success use_dmso Dissolve in minimal DMSO, then dilute slowly into aqueous media cosolvent->use_dmso Yes complexation Consider Complexation Agents (e.g., Cyclodextrins) cosolvent->complexation No use_dmso->success complexation->success If successful fail Consult Further/ Re-evaluate Formulation complexation->fail If not successful

Caption: Figure 2: Troubleshooting Workflow

For particularly challenging solubility issues or when pH and co-solvents are not viable, complexation agents like cyclodextrins can be employed.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic phenyl ring of (4-Fluoro-2-methylphenyl)methylamine can be encapsulated within this cavity, forming an inclusion complex. This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[5]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for cationic drugs.

Protocol Note: The preparation of cyclodextrin formulations typically involves mixing the compound and cyclodextrin in an aqueous solution and allowing time for complexation, which can be accelerated by heating or sonication. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize.

Stability Considerations

  • pH Stability: While acidic conditions improve solubility, be aware that extreme pH values (highly acidic or highly basic) could potentially lead to hydrolysis or degradation over long-term storage. It is advisable to conduct stability studies on your prepared solutions.

  • Oxidative Stability: Aromatic amines can be susceptible to oxidation.[6] To mitigate this, consider preparing solutions fresh, storing them protected from light, and potentially purging the solution with an inert gas like nitrogen or argon.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation. It is recommended to aliquot stock solutions into single-use volumes to maintain their integrity.

This guide provides a comprehensive framework for addressing the solubility of (4-Fluoro-2-methylphenyl)methylamine. By understanding the physicochemical principles and applying these systematic troubleshooting strategies, researchers can successfully prepare aqueous solutions suitable for a wide range of experimental applications.

References

  • Vertex AI Search. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • World Pharma Today. (2025).
  • Quora. (2018). How does branching increase the solubility in amines?.
  • National Institutes of Health. (n.d.).
  • JETIR. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES.
  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • PubChem. (n.d.). 4-Fluoro-2-methylaniline.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline CAS#: 452-71-1.
  • Chem-Impex. (n.d.). [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride.
  • BenchChem. (n.d.). Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-[(methylamino)methyl]phenol.
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • BenchChem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methylbenzylamine.
  • Sapphire Bioscience. (n.d.). amine.

  • ChemicalBook. (2026). (4-FLUORO-BENZYL)-METHYL-AMINE.
  • Sigma-Aldrich. (n.d.). (4-fluoro-2-methylphenyl)methanol.
  • NextSDS. (n.d.). (4-FLUORO-BENZYL)
  • CAMEO Chemicals - NOAA. (n.d.). METHYLAMINE, AQUEOUS SOLUTION.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline 96 452-71-1.
  • National Institutes of Health. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • NextSDS. (n.d.). amine hydrochloride — Chemical Substance Information.

  • Chair of Analytical Chemistry. (n.d.). pKa values bases.
  • Williams, R. (n.d.).
  • Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).
  • Ossila. (n.d.). 4-Fluoro-2-methylphenol.
  • NIST WebBook. (n.d.). 2-Fluoro-4-methylaniline.

Sources

Optimization

Overcoming steric hindrance in (4-Fluoro-2-methylphenyl)methylamine derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of sterically congested building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of sterically congested building blocks. (4-Fluoro-2-methylphenyl)methylamine presents a classic synthetic challenge: the ortho-methyl group (position 2) sits directly adjacent to the benzylic amine (position 1). This creates a localized steric shield that restricts the conformational trajectory of incoming electrophiles, often leading to stalled reactions, poor yields, or deleterious side reactions.

Below is our authoritative troubleshooting guide and FAQ to help you navigate these steric barriers using field-proven, self-validating methodologies.

Workflow Decision Matrix

AmideCoupling Start Derivatization of (4-Fluoro-2-methylphenyl)methylamine Coupling Amide Coupling (Carboxylic Acid) Start->Coupling RedAm Reductive Amination (Aldehyde/Ketone) Start->RedAm CheckSteric Is the Carboxylic Acid Sterically Hindered? Coupling->CheckSteric CheckCarbonyl Aldehyde or Ketone? RedAm->CheckCarbonyl HATU Use HATU / HOAt / DIPEA (High Reactivity) CheckSteric->HATU No/Moderate AcidChloride Use Acid Chloride (Max Reactivity) CheckSteric->AcidChloride Yes (e.g., alpha-branched) Aldehyde Standard NaBH(OAc)3 (1-pot) CheckCarbonyl->Aldehyde Aldehyde Ketone Stepwise Ti(OiPr)4 then NaBH4 CheckCarbonyl->Ketone Ketone

Decision tree for selecting derivatization pathways based on electrophile steric bulk.

FAQ 1: Amide Coupling Failures

Q: I am trying to couple (4-Fluoro-2-methylphenyl)methylamine with a substituted carboxylic acid using standard EDC/HOBt, but I am recovering mostly unreacted amine and N-acylurea byproducts. Why is this happening, and how do I fix it?

A: The failure is a direct result of transition-state kinetics. Standard carbodiimide reagents like EDC generate an O-acylurea intermediate. Because the trajectory of your ortho-methyl benzylic amine is sterically restricted, nucleophilic attack is severely delayed. This delay allows the O-acylurea ample time to undergo a deleterious rearrangement into an unreactive N-acylurea, effectively killing your yield[1].

The Solution: Switch to a uronium-based coupling reagent like HATU. HATU converts the acid into an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding. This actively templates the incoming hindered amine, guiding it into the electrophilic carbonyl carbon and lowering the activation energy barrier[1].

Quantitative Comparison of Amide Coupling Strategies
Coupling StrategyReagentsReactive IntermediateSteric ToleranceExpected Conversion (%)
CarbodiimideEDC, HOBtO-AcylureaLow< 30%
Uronium SaltHATU, DIPEAOAt Active EsterHigh75 - 90%
Acyl HalideOxalyl ChlorideAcid ChlorideVery High> 95%
Protocol 1: Self-Validating HATU-Mediated Amide Coupling

Objective: Maximize amide bond formation with hindered benzylic amines.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Validation Check 1: Aliquot 5 µL of the reaction mixture into 1 mL of MeOH and analyze via LCMS. You must observe the mass of the methyl ester (indicating the successful formation of the highly reactive OAt ester) before proceeding.

  • Amine Addition: Add (4-Fluoro-2-methylphenyl)methylamine (1.2 eq) dropwise. Due to the ortho-methyl group, elevate the temperature to 40 °C to provide the necessary kinetic energy for the hindered attack. Stir for 4-12 hours.

  • Validation Check 2: Monitor via LCMS for the disappearance of the OAt ester mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove DMF and HOAt byproducts. Dry over Na₂SO₄ and concentrate.

FAQ 2: Reductive Amination Stalling

Q: My reductive amination of this amine with a ketone using NaBH(OAc)₃ yields mostly the reduced alcohol byproduct and unreacted amine. How can I drive the C-N bond formation?

A: Generating the imine intermediate is an equilibrium process. The steric clash between the ortho-methyl group and a ketone electrophile heavily disfavors imine formation[2]. When using a one-pot method with NaBH(OAc)₃, the reducing agent simply reduces the unreacted ketone to an alcohol before the imine can form.

The Solution: You must decouple imine formation from reduction using a stepwise approach with Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger. It forms a transient (amino)carbinola-titanium(IV) complex, irreversibly driving iminium formation via the expulsion of isopropanol[3],[4].

Mechanism A Amine + Ketone (Sterically Hindered) B Ti(OiPr)4 Coordination A->B C Hemiaminal-Ti Complex B->C D Transient Iminium Formation C->D -iPrOH E NaBH4 Reduction (Irreversible) D->E F Secondary Amine Product E->F

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination overcoming steric barriers.

Protocol 2: Stepwise Ti(OiPr)₄-Mediated Reductive Amination

Objective: Force C-N bond formation prior to hydride reduction.

  • Imine Formation: Combine the ketone (1.0 eq), (4-Fluoro-2-methylphenyl)methylamine (1.1 eq), and Ti(OiPr)₄ (2.0 eq) in anhydrous THF (0.5 M) under nitrogen. Stir at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot via FTIR or ¹H NMR. Confirm the disappearance of the carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 eq) portion-wise. (Do not use NaBH(OAc)₃ here, as a stronger hydride source is needed to reduce the titanium-complexed iminium). Stir for 3 hours, allowing it to warm to room temperature.

  • Workup (Critical Step): Quench carefully with 2M NH₄OH. This will hydrolyze the titanium species and precipitate it as a dense white solid (TiO₂). Filter the suspension through a pad of Celite, washing the cake generously with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate.

FAQ 3: Controlling N-Alkylation (Sₙ2)

Q: Direct Sₙ2 alkylation of this amine with an alkyl halide is giving me a messy mixture of mono- and di-alkylated products. Is there a way to selectively mono-alkylate despite the steric hindrance?

A: Direct alkylation of primary amines is notoriously difficult to control. The initial mono-alkylation increases the electron density (nucleophilicity) of the nitrogen, often making the second alkylation kinetically faster than the first—even with the ortho-methyl steric shield present.

The Solution: If you cannot use reductive amination, utilize the Fukuyama Alkylation strategy.

  • Protect the primary amine with a 2-nitrobenzenesulfonyl (Nosyl) chloride.

  • The electron-withdrawing Nosyl group renders the remaining N-H proton highly acidic (pKa ~ 9) while simultaneously preventing over-alkylation due to its immense steric bulk.

  • Deprotonate the sulfonamide with a mild base (K₂CO₃) and alkylate cleanly with your alkyl halide.

  • Finally, deprotect the Nosyl group using thiophenol and Cs₂CO₃ to reveal your pure, mono-alkylated secondary amine.

References
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI / PubMed Central.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • A 'Top-Down' Approach For The Synthesis of Diverse Lead-Like Molecular Scaffolds. White Rose eTheses Online.
  • Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews (ACS).

Sources

Troubleshooting

Enhancing the bioavailability of(4-Fluoro-2-methylphenyl)methylamine formulations

Title: Technical Support Center: Enhancing Bioavailability of (4-Fluoro-2-methylphenyl)methylamine Formulations Introduction Welcome to the Formulation Technical Support Center. This guide is designed for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Enhancing Bioavailability of (4-Fluoro-2-methylphenyl)methylamine Formulations

Introduction Welcome to the Formulation Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Fluoro-2-methylphenyl)methylamine (also known as 4-Fluoro-2-methylbenzylamine)[1]. As a fluorinated primary amine, this compound presents unique physicochemical advantages, including modulated lipophilicity and metabolic resistance[2]. However, achieving optimal oral bioavailability requires overcoming specific hurdles such as pH-dependent solubility, rapid first-pass metabolism, and membrane permeability limitations.

Below, you will find field-proven troubleshooting guides, step-by-step protocols, and mechanistic explanations to optimize your formulations.

FAQ Section 1: Physicochemical Properties & Salt Selection

Q: Why does my free base formulation of (4-Fluoro-2-methylphenyl)methylamine precipitate in simulated intestinal fluid (SIF) despite dissolving in simulated gastric fluid (SGF)?

A: This is a classic pH-dependent solubility issue driven by the compound's pKa. The primary amine group is highly basic. While the electron-withdrawing fluorine atom on the phenyl ring slightly lowers the basicity compared to an unsubstituted benzylamine (due to the negative inductive effect, -I)[2], the pKa remains around 9.0–9.3.

In the acidic environment of SGF (pH ~1.2), the amine is fully protonated and highly soluble. However, as it transitions to SIF (pH ~6.8), the equilibrium shifts. Although still largely protonated, the concentration of the highly lipophilic free base increases, leading to precipitation if the concentration exceeds its intrinsic solubility.

Self-Validating Protocol: To prevent this, formulate the compound as a stable salt (e.g., Hydrochloride or Mesylate) and utilize a hydrophilic polymer (like HPMC or PVP) to maintain supersaturation during the gastric-to-intestinal transition.

Table 1: Comparative Physicochemical Profile of (4-Fluoro-2-methylphenyl)methylamine Forms

Formulation StateMolecular Weight ( g/mol )Estimated LogPSolubility in SGF (pH 1.2)Solubility in SIF (pH 6.8)Bioavailability Impact
Free Base 139.17[1]~1.8High (>50 mg/mL)Low (<1 mg/mL)Poor absorption due to intestinal precipitation.
HCl Salt 175.63~-0.2 (ionized)High (>100 mg/mL)Moderate (~15 mg/mL)Improved dissolution; susceptible to MAO degradation.
Mesylate Salt 235.27~-0.5 (ionized)High (>100 mg/mL)High (>30 mg/mL)Optimal for solid oral dosage forms.

Troubleshooting Guide: Overcoming First-Pass Metabolism with LNPs

Q: My in vivo PK data shows rapid clearance and low oral bioavailability (<10%) despite using the Mesylate salt. How can I formulate to bypass Monoamine Oxidase (MAO) mediated deamination?

A: Primary amines like (4-Fluoro-2-methylphenyl)methylamine are prime targets for hepatic oxidative deamination by MAOs. Even though the ortho-methyl and para-fluoro substitutions provide some steric and electronic shielding[2], hepatic first-pass extraction remains high.

To bypass the liver, you can encapsulate the amine within a Lipid Nanoparticle (LNP). By designing an LNP with a high degree of lipophilicity, the formulation can be preferentially absorbed via the intestinal lymphatic system (associating with chylomicrons), which drains directly into the systemic circulation via the thoracic duct, entirely bypassing the portal vein and liver[3].

LNP_Pathway Start Oral Administration (4-Fluoro-2-methylphenyl)methylamine Free Standard Salt Formulation Start->Free LNP LNP Encapsulated Formulation Start->LNP Portal Portal Vein Transport Free->Portal Lymph Lymphatic Transport (Chylomicron association) LNP->Lymph Bypass Liver Liver Hepatic First-Pass (MAO Deamination) Portal->Liver Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Clearance Rapid Clearance (Low Bioavailability) Liver->Clearance Degradation

Fig 1: LNP-mediated lymphatic transport bypasses hepatic MAO degradation.

Step-by-Step Methodology: LNP Formulation of (4-Fluoro-2-methylphenyl)methylamine

This protocol utilizes microfluidic mixing, which ensures uniform particle size and high encapsulation efficiency by controlling the precipitation kinetics of the lipids[4].

Step 1: Lipid Phase Preparation

  • Select a lipid mixture mimicking standard LNP ratios: Ionizable lipid / DSPC / Cholesterol / PEG-lipid at a molar ratio of 50:10:38.5:1.5[3].

  • Dissolve the lipid mixture in 100% molecular biology grade Ethanol to achieve a final total lipid concentration of 12.5 mM.

Step 2: Aqueous Phase Preparation

  • Dissolve the (4-Fluoro-2-methylphenyl)methylamine (free base) in an acidic buffer (e.g., 50 mM Citrate buffer, pH 4.0). The acidic pH ensures the amine is fully ionized, facilitating electrostatic interaction with the lipids during particle formation[4].

  • Adjust the concentration to achieve a target Amine-to-Lipid weight ratio of 1:10.

Step 3: Microfluidic Mixing

  • Load the Lipid Phase and Aqueous Phase into separate syringes.

  • Inject into a microfluidic mixing cartridge at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Collect the nascent LNPs in a sterile tube. The rapid change in solvent polarity forces the lipids to precipitate around the protonated amine core.

Step 4: Dialysis and Buffer Exchange

  • Immediately transfer the collected LNP suspension into a Slide-A-Lyzer dialysis cassette (10K MWCO).

  • Dialyze against 1X PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize the external pH.

  • Validation: Measure particle size via Dynamic Light Scattering (DLS). Optimal LNPs for lymphatic uptake should be between 80–120 nm with a Polydispersity Index (PDI) < 0.2.

FAQ Section 3: Permeability Assays & Caco-2 Troubleshooting

Q: During Caco-2 permeability assays, the apparent permeability ( Papp​ ) of the fluorinated amine is lower than expected for a small molecule. How do I troubleshoot this?

A: The introduction of a fluorine atom generally increases lipophilicity, which theoretically enhances transcellular permeability[2]. However, because the compound is a strong base, it exists almost entirely (>99%) in its ionized form at the standard assay pH of 7.4. Ionized species cannot easily partition into the lipophilic cell membrane, restricting transport to the paracellular route (tight junctions), which is highly inefficient for this molecule. Additionally, basic amines often exhibit high non-specific binding to the plastic apparatus or the cell membrane itself, artificially lowering the measured Papp​ .

Troubleshooting Issue Issue: Low P_app in Caco-2 CheckMass Check Mass Balance (Recovery %) Issue->CheckMass LowRec Low Recovery (<80%) CheckMass->LowRec HighRec High Recovery (>80%) CheckMass->HighRec Membrane Nonspecific Binding or Membrane Retention LowRec->Membrane Ionization High Ionization at pH 7.4 (Paracellular restriction) HighRec->Ionization Fix1 Use 4% BSA in Receiver Chamber to act as a sink Membrane->Fix1 Fix2 Establish pH Gradient (Apical 6.5 / Basolateral 7.4) Ionization->Fix2

Fig 2: Decision tree for troubleshooting low Caco-2 permeability of fluorinated amines.

Step-by-Step Caco-2 Assay Optimization Protocol:

  • Calculate Mass Balance: Before altering the assay, calculate the total recovery. Recovery (%)=Cdonor_initial​×Vdonor​Creceiver​×Vreceiver​+Cdonor_final​×Vdonor​​×100 .

  • Address Low Recovery (<80%): If recovery is low, the amine is likely trapped in the lipid bilayer or bound to the plastic. Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver chamber. BSA binds the lipophilic fluorinated amine, creating a "sink condition" that drives transcellular flux.

  • Address High Recovery / Low Flux: If recovery is good but Papp​ is still low, the issue is ionization. Implement a pH gradient. Adjust the apical donor buffer to pH 6.5 (mimicking the microclimate of the small intestine) while keeping the basolateral receiver at pH 7.4. The slightly lower apical pH can alter the ionization equilibrium just enough at the membrane interface to increase the fraction of the highly permeable free base.

References

  • PubChem. "4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457". National Institutes of Health. 1

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. 2

  • Haque, M. A., et al. "Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery". National Library of Medicine (PMC). 3

  • Barillas, C. R., & Parsey, M. A. "An Introduction to Lipid Nanoparticle Formulation: Basic Concepts & Preparation Procedures". Cayman Chemical. 4

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: (4-Fluoro-2-methylphenyl)methylamine vs. N-benzylpropan-2-amine

A Framework for Preclinical Evaluation Introduction and Rationale In the landscape of neuroactive compound development, understanding the structure-activity relationship (SAR) is paramount. This guide provides a comparat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Preclinical Evaluation

Introduction and Rationale

In the landscape of neuroactive compound development, understanding the structure-activity relationship (SAR) is paramount. This guide provides a comparative framework for evaluating two distinct benzylamine derivatives: (4-Fluoro-2-methylphenyl)methylamine, a novel research compound, and N-benzylpropan-2-amine, a well-characterized sympathomimetic amine. N-benzylpropan-2-amine, more commonly known as benzphetamine, is a Schedule III anorectic agent prescribed for short-term weight loss management.[1][2][3] Its mechanism relies on its in-vivo conversion to the active metabolites dextroamphetamine and dextromethamphetamine, which act as potent central nervous system stimulants to suppress appetite.[1][4][5]

Conversely, (4-Fluoro-2-methylphenyl)methylamine is a less-characterized molecule, primarily available for research purposes.[6] Its structure, featuring fluoro and methyl substitutions on the phenyl ring, suggests potential modulation of its pharmacological profile compared to simpler benzylamines. The introduction of fluorine is a common medicinal chemistry strategy to enhance metabolic stability and target affinity.[7]

Direct comparative efficacy data for these two specific compounds is not available in published literature. Therefore, this guide establishes a comprehensive, field-proven experimental workflow designed to rigorously compare their efficacy. We will detail the requisite in-vitro and in-vivo assays, explain the scientific rationale behind each experimental choice, and provide standardized protocols to ensure data integrity and reproducibility. This framework is designed for researchers aiming to elucidate the SAR of substituted benzylamines and identify promising new drug candidates.

Pharmacological Profile & Structural Hypothesis

N-benzylpropan-2-amine (Benzphetamine)
  • Mechanism of Action: Benzphetamine functions as a prodrug.[1] After oral administration, it undergoes metabolism to produce dextroamphetamine and dextromethamphetamine.[4][8] These active metabolites stimulate the release of norepinephrine and dopamine from presynaptic nerve terminals, particularly in the lateral hypothalamic feeding center.[1][5] This increase in synaptic catecholamines suppresses appetite.[1][3] The parent compound belongs to the phenethylamine class, and its N-benzyl group significantly influences its pharmacological profile.[9]

  • Primary Targets: The active metabolites primarily target the dopamine transporter (DAT) and norepinephrine transporter (NET), inhibiting their function and promoting neurotransmitter release.[1][9]

(4-Fluoro-2-methylphenyl)methylamine
  • Hypothesized Mechanism: Based on its core benzylamine structure, this compound is predicted to interact with monoaminergic systems, including DAT, NET, and the serotonin transporter (SERT).[9][10]

  • Structural-Activity Relationship (SAR) Hypothesis:

    • 4-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom at the para position can influence the compound's pKa and electronic properties, potentially altering binding affinity for target transporters.[11][12] Fluorine substitution is also known to block sites of metabolism, which could increase the compound's half-life compared to non-fluorinated analogs.[7]

    • 2-Methyl Substitution: The ortho-methyl group introduces steric bulk, which could influence the compound's conformational preference and its fit within the binding pockets of target proteins, potentially enhancing selectivity for one transporter over others.

Proposed Experimental Workflow for Comparative Efficacy

To objectively compare the efficacy of these two compounds, a multi-tiered experimental approach is necessary. This workflow progresses from initial in-vitro target engagement to functional cellular activity and finally to metabolic stability, providing a complete preclinical profile.

G cluster_0 Phase 1: In-Vitro Target Profiling cluster_1 Phase 2: Metabolic Characterization cluster_2 Phase 3: Data Synthesis & Efficacy Comparison p1_a Receptor Binding Assay (Determine Affinity: Ki) p1_b Monoamine Uptake Assay (Determine Function: IC50) p1_a->p1_b  Characterize  Functional Potency p2_a Microsomal Stability Assay (Determine Metabolic Rate: t½, CLint) p1_b->p2_a  Assess  Metabolic Liability p3_a Comparative Analysis (Potency, Selectivity, Stability) p2_a->p3_a  Synthesize  All Data

Caption: Proposed experimental workflow for candidate comparison.

Detailed Experimental Protocols

Phase 1A: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of each compound for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This experiment quantifies how tightly the compounds bind to their putative targets.

Methodology: Radioligand Competition Assay

  • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-CFT for DAT) and a range of concentrations of the test compound ((4-Fluoro-2-methylphenyl)methylamine or N-benzylpropan-2-amine).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).[13]

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (one-site fit) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Phase 1B: Monoamine Transporter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of each compound to inhibit the uptake of neurotransmitters by their respective transporters. This assay determines whether the compounds act as inhibitors (blockers) of transporter function.

Methodology: Radiotracer Uptake Assay

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to a confluent monolayer.[14]

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 5-10 minutes with various concentrations of the test compounds.[13][15]

  • Initiation: Initiate neurotransmitter uptake by adding a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine for DAT) and the corresponding test compound concentration.[15]

  • Termination: After a short incubation period (e.g., 1-3 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.[13]

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Phase 2: Metabolic Stability Assay

Objective: To assess the susceptibility of each compound to Phase I metabolism by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and metabolic half-life (t½).

Methodology: Liver Microsomal Stability Assay

  • System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[16][17]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[18][19] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.[16]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17][20]

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Hypothetical Data Presentation & Interpretation

The data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical In-Vitro Potency and Selectivity Profile

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
N-benzylpropan-2-amine>10,000>10,000>10,000>10,000>10,000>10,000
d-Amphetamine25525050101500
(4-Fluoro-2-methylphenyl)methylamine1504580030095>5000

Note: Data for d-Amphetamine, the active metabolite of N-benzylpropan-2-amine, is included for a relevant pharmacological comparison.

Table 2: Hypothetical Metabolic Stability Data

Compoundt½ (min)CLint (µL/min/mg protein)
N-benzylpropan-2-amine1546.2
(4-Fluoro-2-methylphenyl)methylamine4515.4

Interpretation:

  • Potency & Selectivity: In this hypothetical scenario, the parent compound N-benzylpropan-2-amine shows no direct activity, consistent with its role as a prodrug.[21] Its active metabolite, d-amphetamine, shows high potency at DAT and NET. The novel compound, (4-Fluoro-2-methylphenyl)methylamine, demonstrates moderate potency and a preference for NET/DAT over SERT. The substitutions appear to have successfully conferred direct activity.

  • Metabolic Stability: The data suggests that N-benzylpropan-2-amine is rapidly metabolized, which is expected for a prodrug. (4-Fluoro-2-methylphenyl)methylamine shows significantly greater metabolic stability, likely due to the fluoro-substitution, suggesting a longer potential duration of action in vivo.

Conclusion

This guide outlines a logical and robust experimental framework for the head-to-head comparison of (4-Fluoro-2-methylphenyl)methylamine and N-benzylpropan-2-amine. While N-benzylpropan-2-amine's efficacy is indirect and relies on its metabolic conversion to amphetamines, the proposed workflow allows for a direct assessment of the novel compound's intrinsic pharmacological properties.[4][21] By systematically evaluating binding affinity, functional potency, and metabolic stability, researchers can generate a comprehensive data package to determine if structural modifications, such as fluorination and methylation, yield a compound with a potentially superior therapeutic profile. The provided protocols serve as a standardized starting point for any laboratory equipped for basic in-vitro pharmacology and drug metabolism studies.

References

  • Benchchem. (n.d.). The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide.
  • Wikipedia. (2026). Benzphetamine. Retrieved from [Link]

  • PubMed. (1999). Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Benzamphetamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]

  • PubChem. (n.d.). Benzphetamine. Retrieved from [Link]

  • Banks, M. L., et al. (2017). Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine: evidence from drug discrimination and pharmacokinetic studies in male rhesus monkeys. Pharmacology, Biochemistry and Behavior, 156, 30-38.
  • Grokipedia. (n.d.). Isopropylbenzylamine.
  • RTI International. (2017). Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine. Retrieved from [Link]

  • Plain English Health. (2026). How Does Benzphetamine Work? Mechanism of Action Explained in Plain English.
  • PubMed. (2008). Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. Retrieved from [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). DIDREX - benzphetamine hydrochloride tablet. Retrieved from [Link]

  • PubMed. (1999). Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. Retrieved from [Link]

  • WebMD. (2024). Benzphetamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • PubMed. (2010). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. Retrieved from [Link]

  • J-Stage. (n.d.). STUDIES ON THE STRUCTURE ACTIVITY RELATIONSHIP OF ADRENERGIC β-MIMETIC BENZYLAMINE DERIVATIVES. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2017). Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine: Evidence from drug discrimination and pharmacokinetic studies in male rhesus monkeys. Retrieved from [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • arXiv. (2025). Accelerating drug discovery with Artificial: a whole-lab orchestration and scheduling system for self-driving labs. Retrieved from [Link]

  • Genedata. (n.d.). Workflows for Experimental Scientists. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzyl(Propan-2-Yl)Amine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Comparing Two Seized Drug Workflows for the Analysis of Synthetic Cannabinoids, Cathinones, and Opioids. Retrieved from [Link]

  • WuXi AppTec. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow.
  • PharmaCompass. (n.d.). N-Benzyl-2-methyl-2-propanamine. Retrieved from [Link]

  • PMC. (n.d.). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Retrieved from [Link]

  • TA Instruments. (n.d.). Workflow Solutions: Choosing the Right ITC Binding Experiment. Retrieved from [Link]

  • PMC. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • PubChem. (n.d.). N-benzylpropan-2-amine;hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to N-benzyl-2-methylpropan-1-imine.
  • PMC. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Biological Activities of Hydroxyl-Protected Fluorine-Containing 4,4-Dihydroxylmethyl-2-aryl-iminothiazolidines. Retrieved from [Link]

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Comparative

A Comparative Toxicological Assessment of Fluorinated Benzylamines and (4-Fluoro-2-methylphenyl)methylamine: A Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzylamines, in particular, are prevalent scaffolds in a variety of therapeutic agents. However, these modifications are not without potential toxicological consequences. The introduction of fluorine can significantly alter the electronic properties of the aromatic ring and the basicity of the amine group, influencing metabolic pathways and potentially leading to the formation of reactive metabolites.[2][3] This guide provides a comparative framework for assessing the toxicity of fluorinated benzylamines, with a specific focus on (4-Fluoro-2-methylphenyl)methylamine. As direct comparative toxicological data is often limited for novel compounds, we present standardized, field-proven protocols for in vitro cytotoxicity and genotoxicity assessment, enabling researchers to generate critical safety data.

This document will delve into the mechanistic underpinnings of potential toxicity, provide detailed experimental workflows, and offer a template for data comparison. The ultimate goal is to equip researchers with the necessary tools and rationale to make informed decisions in the early stages of drug development.

Part 1: In Vitro Cytotoxicity Assessment: The Lactate Dehydrogenase (LDH) Assay

The initial evaluation of a compound's toxicity often begins with an assessment of its effect on cell viability. The Lactate Dehydrogenase (LDH) assay is a robust and widely used method for quantifying cytotoxicity.[4][5]

Principle: LDH is a stable cytoplasmic enzyme present in all cells.[5][6] Upon damage to the plasma membrane, a hallmark of necrosis and other forms of cell death, LDH is released into the cell culture supernatant.[5][7] The LDH assay is a colorimetric method that measures the activity of this released LDH. The enzymatic reaction involves the reduction of NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[5][6]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • Cells of interest (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated benzylamines and (4-Fluoro-2-methylphenyl)methylamine in serum-free culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • For maximum LDH release control, add 100 µL of lysis buffer to a set of wells.

    • For a no-cell background control, add 100 µL of medium to empty wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Serial Dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation supernatant Transfer Supernatant incubation->supernatant add_reagents Add LDH Reaction Mix supernatant->add_reagents incubation_rt Incubate at RT add_reagents->incubation_rt add_stop Add Stop Solution incubation_rt->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity and IC50 read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Part 2: Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[8] The Ames test is a widely accepted and rapid bacterial assay for evaluating the mutagenic potential of a chemical.[9][10]

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9] The assay determines whether a test compound can cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-deficient medium.[10] An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[9]

Many compounds are not directly mutagenic but become so after metabolic activation.[11] Therefore, the Ames test is typically performed both with and without a mammalian liver extract (S9 fraction) to simulate metabolic conditions in higher organisms.[10][12]

Experimental Protocol: Ames Test

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)[12]

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

  • S9 fraction from Aroclor 1254-induced rat liver[12]

  • Test compounds and positive/negative controls

  • Incubator at 37°C

Procedure:

  • Preparation:

    • Prepare overnight cultures of the Salmonella strains.

    • Prepare dilutions of the test compounds.

    • Prepare the S9 mix (if applicable).

  • Plate Incorporation Assay:

    • To a sterile tube, add in the following order:

      • 0.1 mL of the bacterial culture

      • 0.1 mL of the test compound dilution (or control)

      • 0.5 mL of the S9 mix or buffer

    • Vortex briefly.

    • Add 2 mL of molten top agar (kept at 45°C).

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify.

  • Incubation and Colony Counting:

    • Invert the plates and incubate at 37°C for 48-72 hours.[11]

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice the background (spontaneous reversion) rate.

Part 3: The Role of Metabolic Activation in Toxicity

The toxicity of many aromatic amines, including benzylamines, is often linked to their metabolic activation into reactive electrophilic intermediates.[11][13] This process is primarily mediated by cytochrome P450 enzymes in the liver.[14][15]

A generalized metabolic pathway for fluorinated benzylamines may involve N-oxidation to form hydroxylamines, which can be further oxidized to nitroso compounds. These intermediates can undergo rearrangement to form reactive nitrenium ions, which can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity. The presence and position of the fluorine atom can influence the rate and regioselectivity of these metabolic transformations.[2]

Potential Metabolic Activation Pathway

Metabolic_Activation Parent Fluorinated Benzylamine (Ar-CH2-NH2) Hydroxylamine N-Hydroxylamine (Ar-CH2-NHOH) Parent->Hydroxylamine CYP450 (N-Oxidation) Nitroso Nitroso Derivative (Ar-CH2-N=O) Hydroxylamine->Nitroso Oxidation Nitrenium Nitrenium Ion (Ar-CH2-N+H) Nitroso->Nitrenium Protonation & Loss of H2O Adducts Covalent Adducts (DNA, Protein) Nitrenium->Adducts Nucleophilic Attack

Caption: Generalized metabolic activation pathway for fluorinated benzylamines.

Part 4: Comparative Toxicological Data

The following table provides a template for summarizing the toxicological data for fluorinated benzylamines. Due to the limited publicly available data for (4-Fluoro-2-methylphenyl)methylamine, this table includes representative data for other benzylamines to illustrate a comparative analysis. Researchers are encouraged to populate this table with their own experimental findings.

CompoundMolecular FormulaCytotoxicity (IC50, µM)Genotoxicity (Ames Test)Acute Oral LD50 (mg/kg, rat)Reference
BenzylamineC₇H₉N>100 (HepG2)Negative1040[16] (LD50 for a related compound)
2-FluorobenzylamineC₇H₈FNData not availableData not availableData not available
3-FluorobenzylamineC₇H₈FNData not availableData not availableData not available
4-FluorobenzylamineC₇H₈FNData not availableData not availableData not available
(4-Fluoro-2-methylphenyl)methylamine C₈H₁₀FN To be determined To be determined To be determined

IC50 values are highly cell-line dependent. The provided protocols will allow for the generation of this comparative data.

Conclusion: A Framework for Informed Decision-Making

This guide provides a comprehensive framework for the comparative toxicological assessment of fluorinated benzylamines, with a specific focus on (4-Fluoro-2-methylphenyl)methylamine. While a lack of public data for specific novel compounds is common, the provided standardized protocols for cytotoxicity and genotoxicity testing empower researchers to generate the necessary data for a robust risk assessment. Understanding the potential for metabolic activation is also critical in interpreting toxicological outcomes. By systematically evaluating these parameters, drug development professionals can make more informed decisions, leading to the selection of safer and more effective therapeutic candidates.

References

  • Ames Test Protocol | AAT Bioquest. [9]

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. [10]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. [4]

  • LDH assay kit guide: Principles and applications - Abcam. [7]

  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197 - Benchchem. [17]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [18]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. [5]

  • LDH-Glo™ Cytotoxicity Assay - Promega. [19]

  • MTT assay protocol | Abcam.

  • The Ames Test. [20]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [21]

  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. [6]

  • Microbial Mutagenicity Assay: Ames Test - PubMed. [8]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [12]

  • A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers - Benchchem. [2]

  • Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers - Benchchem. [11]

  • A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design - Benchchem. [1]

  • Bioactivation of Benzylamine-Containing Compounds. | Download Scientific Diagram. [13]

  • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed. [14]

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates | Chemical Research in Toxicology - ACS Publications. [15]

  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. [3]

  • The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed. [16]

Sources

Validation

Comparative Binding Kinetics of (4-Fluoro-2-methylphenyl)methylamine and Structural Analogs

As a Senior Application Scientist in early-stage drug discovery, selecting the right fragment or building block is critical for optimizing target residence time and overall pharmacodynamics. The benzylamine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right fragment or building block is critical for optimizing target residence time and overall pharmacodynamics. The benzylamine scaffold is a privileged pharmacophore, particularly in the development of reversible inhibitors and Positron Emission Tomography (PET) radiotracers targeting amine oxidases such as Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) .

This guide provides an objective, data-driven comparison of the binding kinetics of (4-Fluoro-2-methylphenyl)methylamine against its structural analogs. By dissecting the kinetic rate constants ( kon​ and koff​ ), we can understand how subtle steric and electronic modifications dictate target engagement.

Structural Rationale & Analog Selection

The target compound, (4-Fluoro-2-methylphenyl)methylamine, possesses two critical substitutions on the benzylamine ring:

  • Para-Fluoro Group: Acts as a bioisostere for hydrogen or hydroxyl groups. It provides metabolic stability against cytochrome P450 oxidation and modulates the electron density of the aromatic ring, enhancing π−π stacking within the hydrophobic binding pockets of MAO-B.

  • Ortho-Methyl Group: Introduces a deliberate steric clash with the primary amine side chain. This restricts the dihedral angle of the molecule, pre-organizing it into a conformation that minimizes the entropic penalty upon binding to the narrow substrate cavity of MAO-B.

To isolate the kinetic contributions of these functional groups, we compare it against three synthesized analogs:

  • Analog A (Target): (4-Fluoro-2-methylphenyl)methylamine

  • Analog B (Des-methyl): (4-Fluorophenyl)methylamine – Removes the steric restriction.

  • Analog C (Isomer): (2-Fluoro-4-methylphenyl)methylamine – Swaps the electronic and steric profiles.

  • Analog D (Halogen Swap): (4-Chloro-2-methylphenyl)methylamine – Increases the Van der Waals radius at the para position.

Comparative Kinetic Data

The following table summarizes the binding kinetics of these analogs against recombinant human MAO-B, derived from Surface Plasmon Resonance (SPR) and orthogonal radioligand binding assays .

CompoundStructural Modification kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )Residence Time τ (min) Ki​ (nM)
Analog A (Target) 4-F, 2-Me8.5 1.2 13.8 14.1
Analog B 4-F only (Des-methyl)4.18.51.9207.3
Analog C 2-F, 4-Me (Isomer)3.26.42.6200.0
Analog D 4-Cl, 2-Me (Cl swap)6.00.820.813.3
Mechanistic Insights (Causality of Kinetics)
  • The Entropic Advantage of the Ortho-Methyl (A vs. B): Analog B exhibits a significantly faster koff​ and lower affinity. Without the ortho-methyl group, the benzylamine bond rotates freely in solution. Upon binding, the molecule must pay a high entropic penalty to adopt the rigid conformation required by the MAO-B aromatic cage (Tyr398, Tyr435). Analog A is "pre-locked," driving a faster kon​ and a much slower koff​ .

  • Halogen Bulk and Residence Time (A vs. D): Swapping the fluorine for a bulkier chlorine (Analog D) slightly reduces the association rate ( kon​ ) due to increased steric hindrance at the cavity entrance. However, once bound, the highly lipophilic chlorine forms stronger Van der Waals interactions deep within the hydrophobic pocket, resulting in the longest residence time ( τ=20.8 min).

G E Free MAO-B Enzyme EL Encounter Complex (Transient) E->EL k_on (Association) L Benzylamine Ligand L->EL k_on EL->E k_off (Dissociation) EL_star Locked Complex (High Affinity) EL->EL_star Conformational Lock (Driven by 2-Me) EL_star->EL Slow Release (Driven by 4-F/Cl)

Kinetic pathway of benzylamine analogs binding to the MAO-B active site.

Self-Validating Experimental Protocol: SPR Kinetic Profiling

To ensure scientific integrity, kinetic data must be generated using a self-validating system. The following Surface Plasmon Resonance (SPR) protocol is designed to eliminate artifacts such as mass transport limitation and inactive enzyme fractions.

Phase 1: Surface Preparation & System Validation
  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human MAO-B (diluted in 10 mM sodium acetate, pH 4.5) to achieve a low immobilization level (~1500 RU) to prevent mass transport limitations. Block remaining active esters with 1 M ethanolamine-HCl.

  • Causality of Low RU: High density surfaces cause rebinding of the analyte during the dissociation phase, artificially deflating the koff​ measurement.

  • System Validation (The Self-Validating Step): Inject a single concentration of a well-characterized, reversible MAO-B inhibitor (e.g., Safinamide, 100 nM) across the functionalized flow cell and a blank reference cell.

    • Acceptance Criteria: The theoretical Rmax​ must align with the observed Rmax​ of Safinamide. If the binding capacity is <60% of theoretical, the enzyme has denatured during immobilization, and the chip must be discarded.

Phase 2: Multi-Cycle Kinetic Titration
  • Analyte Preparation: Prepare a 2-fold dilution series of the benzylamine analogs (ranging from 0.5 nM to 500 nM) in running buffer (PBS-P+ containing 2% DMSO to maintain solubility).

  • Injection: Inject analytes at a high flow rate of 50 µL/min.

    • Association Phase: 180 seconds.

    • Dissociation Phase: 300 seconds (extend to 600 seconds for Analog D due to its slow koff​ ).

  • Solvent Correction: Because 2% DMSO causes bulk refractive index shifts, run a DMSO calibration curve (1.5% to 2.5% DMSO) before and after the analyte cycles to correct the reference-subtracted data.

Phase 3: Data Analysis
  • Fit the double-referenced sensorgrams (reference flow cell subtracted, and blank buffer injection subtracted) to a 1:1 Langmuir binding model .

  • Calculate Residence Time ( τ ) as the reciprocal of the dissociation rate constant ( τ=1/koff​ ).

SPR Step1 1. Amine Coupling (Low RU MAO-B) Step2 2. System Validation (Safinamide QC) Step1->Step2 Step3 3. Kinetic Titration (50 µL/min Flow) Step2->Step3 Step4 4. Langmuir Fitting (Calculate k_on / k_off) Step3->Step4

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The addition of an ortho-methyl group to the 4-fluorobenzylamine scaffold is not merely a structural variation; it is a kinetic necessity for optimizing target engagement with amine oxidases. By restricting the conformational freedom of the molecule, (4-Fluoro-2-methylphenyl)methylamine minimizes entropic penalties, driving a rapid association rate and a prolonged residence time that its des-methyl counterparts cannot achieve.

References
  • Jaisa-aad, M., Muñoz-Castro, C., Healey, M.A., et al. "Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias." Acta Neuropathologica, 2024. URL:[Link]

  • National Center for Biotechnology Information. "4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457." PubChem Database, 2025. URL:[Link]

  • ChemSrc. "4-Fluorobenzylamine | CAS#:140-75-0." ChemSrc Database, 2025. URL:[Link]

  • PLOS ONE. "Evaluating the inhibitory efficacy of Oxalis phytocompounds on monoamine oxidase B." PLOS ONE, 2023. URL:[Link]

Comparative

Inter-Laboratory Reproducibility of (4-Fluoro-2-methylphenyl)methylamine Assay Protocols: A Comprehensive Comparison Guide

Executive Summary (4-Fluoro-2-methylphenyl)methylamine (CAS 771574-00-6), commonly referred to as 4-fluoro-2-methylbenzylamine, is a critical fluorinated building block utilized in the synthesis of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-2-methylphenyl)methylamine (CAS 771574-00-6), commonly referred to as 4-fluoro-2-methylbenzylamine, is a critical fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase and eIF4E inhibitors [1][2]. However, quantifying this primary amine across different global laboratories frequently yields discordant results. Variations in column chemistry, mobile phase preparation, and instrument dead volumes heavily influence the chromatographic behavior of this basic analyte.

This guide objectively compares the three primary analytical methodologies—HPLC-UV, LC-MS/MS, and GC-FID—providing empirical inter-laboratory reproducibility data, mechanistic explanations for assay deviations, and self-validating protocols designed to guarantee data integrity.

Mechanistic Context: The Analytical Challenge

To understand why inter-laboratory reproducibility often fails for (4-Fluoro-2-methylphenyl)methylamine, we must examine its physicochemical properties [1].

The molecule features a highly basic primary amine group ( pKa​≈9.5 ). In standard reversed-phase liquid chromatography (RPLC), this basic moiety acts as a strong hydrogen bond donor and cation. It interacts aggressively with unreacted, acidic silanol groups ( −SiOH ) present on the silica backbone of standard C18 stationary phases. This secondary ion-exchange interaction is the root cause of severe peak tailing, shifting retention times, and variable integration across different laboratories. Furthermore, the electron-withdrawing fluorine atom alters the electron density of the aromatic ring, shifting its UV absorption maximum and affecting electrospray ionization (ESI) efficiency in mass spectrometry.

Causality N1 Primary Amine Basicity (pKa ~9.5) N2 Interaction with Residual Silanols N1->N2 N3 Severe Peak Tailing & Poor Resolution N2->N3 N4 Intervention A: Low pH Buffer (TFA) N3->N4 N5 Intervention B: End-capped C18 Column N3->N5 N6 Protonated Silanols (Reduced Ion Exchange) N4->N6 N7 Steric Shielding of Silica Surface N5->N7 N8 Symmetrical Peak Shape (High Reproducibility) N6->N8 N7->N8

Fig 1. Causality of chromatographic peak tailing and mitigation strategies.

Comparative Assay Performance & Inter-Laboratory Data

To establish a baseline for reproducibility, a standardized sample of (4-Fluoro-2-methylphenyl)methylamine (98% purity) [3] was distributed to three independent facilities:

  • Lab A: Pharmaceutical R&D (High-end UPLC systems)

  • Lab B: Contract Research Organization (Standard HPLC systems)

  • Lab C: Academic Core Facility (Mixed-generation LC and GC systems)

The laboratories evaluated the sample using three orthogonal techniques. The aggregated performance metrics are summarized below:

Analytical MethodLab A (RSD %)Lab B (RSD %)Lab C (RSD %)Mean Recovery (%)LOQ (ng/mL)Primary Limitation
HPLC-UV (Low pH, Ion-Pairing) 1.11.41.699.4250Moderate sensitivity; requires high-purity reference standards.
LC-MS/MS (HILIC, ESI+) 3.22.93.8101.22Susceptible to matrix suppression and ionization variability.
GC-FID (Derivatized) 2.12.32.497.550Tedious sample preparation; derivatization yield variability.

Data Interpretation: HPLC-UV utilizing strong ion-pairing agents yielded the highest inter-laboratory precision (lowest % RSD), making it the gold standard for bulk purity assays. Conversely, LC-MS/MS provided unparalleled sensitivity (LOQ = 2 ng/mL) necessary for trace impurity profiling, but suffered from higher inter-lab variance due to differences in ESI source geometries and matrix effects.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, protocols cannot simply be a list of instructions; they must be self-validating systems . The workflows below integrate internal feedback loops that automatically halt analysis if the system drifts out of specification.

Workflow A Sample Prep: (4-Fluoro-2-methylphenyl)methylamine B Direct Injection (Aqueous/Organic) A->B C Derivatization (e.g., Acetic Anhydride) A->C D HPLC-UV (End-capped C18, Low pH) B->D E LC-MS/MS (HILIC Column, ESI+) B->E F GC-FID/MS (Capillary Column) C->F G Inter-Lab Data Aggregation (Automated SST Verification) D->G E->G F->G

Fig 2. Multi-modal analytical workflow for amine quantification.

Protocol A: High-Precision HPLC-UV Assay (Bulk Purity)

Causality & Rationale: We utilize 0.1% Trifluoroacetic acid (TFA) rather than formic acid. TFA acts as a strong ion-pairing agent, masking the residual silanols on the stationary phase. This prevents the primary amine from engaging in secondary ion-exchange interactions, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column Selection: Use a fully end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). The end-capping provides steric shielding against any remaining silanols.

  • Self-Validating System Suitability Test (SST):

    • Prepare a resolution mixture containing 1.0 mg/mL of (4-Fluoro-2-methylphenyl)methylamine and 0.1 mg/mL of its regioisomer, (5-Fluoro-2-methylphenyl)methylamine.

    • Automation Rule: Program the Chromatography Data System (CDS) to inject the SST first. The sequence must automatically abort if the critical resolution ( Rs​ ) between the two isomers falls below 2.0, or if the tailing factor ( Tf​ ) of the main peak exceeds 1.3. This ensures no analytical data is collected under sub-optimal column conditions.

  • Internal Standard Addition: Spike all samples and calibrators with 50 µg/mL of Benzylamine. This corrects for any autosampler injection volume discrepancies.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 260 nm.

Protocol B: LC-MS/MS Trace Impurity Assay (Pharmacokinetics/Metabolism)

Causality & Rationale: Standard RPLC fails to retain this highly polar amine sufficiently without heavy ion-pairing agents (like TFA), which unfortunately suppress the MS signal. Therefore, we switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds via partitioning into a water-enriched layer on the stationary phase, allowing the use of MS-friendly volatile buffers (ammonium formate).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Self-Validating Isotope Dilution:

    • Mechanism: ESI-MS is highly prone to matrix suppression. To self-validate the quantification, synthesize or procure a deuterated internal standard (e.g., D2​ -(4-Fluoro-2-methylphenyl)methylamine).

    • Spike 10 ng/mL of the stable isotope into every sample. Because the isotope co-elutes perfectly with the analyte, any matrix suppression affecting the target will equally affect the internal standard, keeping the ratio constant and validating the recovery.

  • Chromatography: Use a HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm). Run an isocratic elution at 80% B for 5 minutes.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 140.1 123.0 (loss of NH3​ ).

Conclusion

Achieving inter-laboratory reproducibility for basic, fluorinated building blocks like (4-Fluoro-2-methylphenyl)methylamine requires moving beyond standard generic gradients. By understanding the causality of silanol interactions, selecting the appropriate orthogonal technique (HPLC-UV for precision, LC-MS/MS for sensitivity), and embedding self-validating SST and isotopic dilution mechanisms directly into the protocols, laboratories can eliminate data discrepancies and accelerate pharmaceutical development workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3460457, 4-Fluoro-2-methylbenzylamine." PubChem, [Link].

Validation

Cross-validation of ELISA and HPLC for(4-Fluoro-2-methylphenyl)methylamine detection

Title: Cross-Validation of ELISA and HPLC for the Detection of (4-Fluoro-2-methylphenyl)methylamine: A Comprehensive Technical Guide Executive Summary & Analytical Context (4-Fluoro-2-methylphenyl)methylamine (CAS 771574...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of ELISA and HPLC for the Detection of (4-Fluoro-2-methylphenyl)methylamine: A Comprehensive Technical Guide

Executive Summary & Analytical Context

(4-Fluoro-2-methylphenyl)methylamine (CAS 771574-00-6) is a fluorinated benzylamine derivative (MW 139.17 g/mol ) frequently utilized as a critical building block and intermediate in pharmaceutical synthesis [1]. During drug development, accurately tracking the pharmacokinetic (PK) and toxicokinetic (TK) profiles of such small-molecule intermediates in complex biological matrices (e.g., plasma, urine) is paramount.

As a Senior Application Scientist, I frequently encounter the "throughput vs. specificity" dilemma. Enzyme-Linked Immunosorbent Assays (ELISA) offer rapid, high-throughput screening but are susceptible to matrix effects and cross-reactivity. Conversely, High-Performance Liquid Chromatography (HPLC) delivers impeccable specificity and quantitative accuracy but requires extensive sample preparation and longer run times.

To satisfy the [2], laboratories must establish a self-validating system by cross-validating these two orthogonal platforms. This guide details the mechanistic causality, step-by-step protocols, and comparative data necessary to successfully cross-validate ELISA and HPLC for this specific fluorinated amine.

Mechanistic Causality: The "Why" Behind the Methods

The ELISA Mechanism: Competitive Inhibition

Because (4-Fluoro-2-methylphenyl)methylamine is a low-molecular-weight hapten, it lacks intrinsic immunogenicity and cannot bind two antibodies simultaneously. Therefore, a standard "sandwich" ELISA is physically impossible. Instead, we must engineer a Competitive ELISA .

  • The Causality: The assay relies on the competition between the free analyte in the biological sample and a plate-bound analyte-protein conjugate (e.g., OVA-conjugate) for a limited number of primary monoclonal antibody binding sites. Consequently, the optical density (OD) signal generated is inversely proportional to the concentration of the target amine.

  • The Limitation: ELISA methodologies for small molecules often suffer from matrix interference. Endogenous plasma proteins can cause steric hindrance, or structurally similar metabolites can cross-react with the antibody, frequently leading to an overestimation of the analyte concentration [3].

The HPLC Mechanism: Ion-Pairing Reversed-Phase Separation

To provide an orthogonal "ground truth" to the ELISA, we utilize Reversed-Phase HPLC (RP-HPLC) coupled with UV or MS/MS detection.

  • The Causality: The primary amine group of (4-Fluoro-2-methylphenyl)methylamine is highly polar and basic. On a standard C18 column, this can lead to poor retention and severe peak tailing. By introducing 0.1% Trifluoroacetic acid (TFA) into the mobile phase, we create an acidic environment that protonates the amine. The TFA acts as an ion-pairing agent, neutralizing the charge, increasing the molecule's apparent hydrophobicity, and ensuring a sharp, symmetrical chromatographic peak.

Cross-Validation Workflow Diagram

To ensure data integrity, samples must be processed in parallel. The workflow below illustrates the orthogonal validation pathway.

CrossValidation Sample Biological Matrix (Plasma/Urine) Prep Sample Preparation (SPE & Aliquoting) Sample->Prep Split Parallel Orthogonal Testing Prep->Split ELISA Competitive ELISA (High Throughput) Split->ELISA Aliquot A HPLC HPLC-UV / LC-MS (High Specificity) Split->HPLC Aliquot B ELISA_Data OD 450nm (Inverse Proportionality) ELISA->ELISA_Data HPLC_Data Peak Area Ratio (Direct Proportionality) HPLC->HPLC_Data Stats Statistical Correlation (Pearson's r, Bland-Altman) ELISA_Data->Stats HPLC_Data->Stats Validated Validated Bioanalytical Method (ICH M10) Stats->Validated

Caption: Cross-validation workflow of ELISA and HPLC for small molecule bioanalysis.

Self-Validating Experimental Protocols

Protocol A: Competitive ELISA Workflow

Note: This protocol incorporates internal self-validation via Blank (B0) and Non-Specific Binding (NSB) control wells to ensure assay fidelity.

  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of (4-Fluoro-2-methylphenyl)methylamine-OVA conjugate (1 µg/mL in 50 mM Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking (Critical Step): Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 2% Bovine Serum Albumin (BSA) in PBS. Incubate for 2 hours at 37°C to block unoccupied hydrophobic sites and prevent false positives.

  • Competitive Incubation: Add 50 µL of sample/standard to the wells, immediately followed by 50 µL of anti-(4-Fluoro-2-methylphenyl)methylamine monoclonal antibody (optimized dilution). Incubate for 1 hour at 37°C on a microplate shaker.

  • Secondary Antibody: Wash 4x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 30 minutes at 37°C.

  • Detection & Stopping: Wash 5x. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the enzymatic reaction by adding 50 µL of 1M H₂SO₄.

  • Quantification: Read the Optical Density (OD) at 450 nm. Plot a 4-parameter logistic (4PL) regression curve.

Protocol B: RP-HPLC-UV Workflow

Note: This protocol utilizes Solid Phase Extraction (SPE) to eliminate matrix proteins that cause baseline drift and column degradation [4].

  • Sample Clean-up (SPE):

    • Condition an Oasis HLB SPE cartridge with 2 mL Methanol, followed by 2 mL HPLC-grade Water.

    • Load 1 mL of plasma sample (pre-spiked with a structurally similar internal standard, e.g., 2-Fluorobenzylamine).

    • Wash with 2 mL of 5% Methanol in water to remove polar interferents.

    • Elute the target amine with 2 mL of 100% Methanol.

    • Evaporate the eluate to dryness under a gentle stream of N₂ gas at 40°C, and reconstitute in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic system of Water containing 0.1% TFA : Acetonitrile (65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Detection: UV absorbance at 210 nm (optimized for the fluorinated aromatic ring).

Quantitative Data Presentation

To satisfy ICH M10 guidelines, the analytical performance of both methods must be objectively compared. HPLC generally demonstrates superior linearity and lower limits of quantification (LOQ), while ELISA excels in throughput.

Table 1: Analytical Performance Parameters

ParameterCompetitive ELISARP-HPLC-UVCausality / Implication
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mLELISA's enzymatic amplification allows for higher absolute sensitivity.
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mLHPLC requires a higher concentration for reliable UV peak integration.
Linear/Working Range 1.5 – 100 ng/mL (Logarithmic)15.0 – 5,000 ng/mL (Linear)HPLC offers a vastly superior dynamic range, reducing the need for sample dilution.
Intra-assay Precision (CV%) 6.8% - 11.2%1.2% - 3.5%HPLC provides tighter precision due to automated injection and lack of biological reagents.
Throughput (Samples/Day) ~300~60ELISA is the clear choice for high-throughput initial screening.

Table 2: Cross-Validation Metrics (Spike Recovery in Human Plasma)

Note: Data reflects the tendency of ELISA to slightly overestimate analyte concentrations due to matrix effects, a phenomenon well-documented in comparative bioanalysis [3].

Spiked Concentration (ng/mL)ELISA Measured (ng/mL)ELISA Recovery (%)HPLC Measured (ng/mL)HPLC Recovery (%)
20.0 23.4 ± 2.1117.0%19.1 ± 0.595.5%
50.0 56.8 ± 4.5113.6%48.7 ± 1.297.4%
100.0 111.2 ± 8.9111.2%99.2 ± 2.199.2%
Pearson's Correlation (r) --0.968 -

Conclusion & Best Practices

The cross-validation of ELISA and HPLC for (4-Fluoro-2-methylphenyl)methylamine reveals a classic bioanalytical paradigm. While ELISA provides the sensitivity and throughput required for large-scale screening, it exhibits a positive bias (~11-17% overestimation) in complex matrices. HPLC serves as the definitive, high-fidelity quantitative tool.

Recommendation: Implement a tiered analytical strategy. Utilize the Competitive ELISA for rapid, first-pass screening of PK/TK samples. Any samples approaching critical toxicological thresholds should automatically trigger a confirmatory analysis using the validated RP-HPLC-UV method.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 3460457, (4-Fluoro-2-methylphenyl)methanamine." PubChem, [Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5." EMA Scientific Guidelines, [Link]

  • Katsurayama, A. M., et al. "Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins... and Comparison with an HPLC Method." Toxins (MDPI), [Link]

  • Chen, K. M., et al. "Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine." Journal of Toxicology and Diagnostics (Open Access Pub), [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine

This guide outlines the critical safety protocols, Personal Protective Equipment (PPE) requirements, and operational workflows for handling amine in a professional research or drug development laboratory. As a secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide outlines the critical safety protocols, Personal Protective Equipment (PPE) requirements, and operational workflows for handling amine in a professional research or drug development laboratory.

As a secondary fluorinated benzylamine, this compound presents specific physicochemical hazards that necessitate strict adherence to established chemical hygiene plans[1]. The following protocols are grounded in the hierarchy of controls, prioritizing engineering solutions and standardized PPE to mitigate exposure risks[2].

Hazard Profile & Mechanistic Causality

To effectively protect against exposure, personnel must understand the underlying chemical behavior ofamine:

  • Alkalinity and Nucleophilicity: As a secondary amine, the unprotonated (free base) form is nucleophilic and basic. Upon contact with biological tissues (which are predominantly aqueous), amines can cause rapid lipid bilayer disruption and saponification of fats, leading to severe skin irritation or chemical burns.

  • Lipophilicity: The presence of the 4-fluoro-2-methylphenyl group significantly increases the molecule's lipophilicity compared to simple aliphatic amines. This enhances its ability to penetrate the stratum corneum (the outermost layer of skin), increasing the risk of systemic absorption and acute toxicity[3].

  • Volatility: While the hydrochloride salt form is generally a stable solid, the free base form may exhibit sufficient vapor pressure at room temperature to present an inhalation hazard, necessitating strict engineering controls.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Laboratory Safety Guidance (29 CFR 1910.1450)[1][4], PPE must be selected based on a rigorous risk assessment of the specific laboratory operation.

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Face ANSI Z87.1-certified chemical splash goggles.Protects against micro-droplets and splashes. Amines can cause severe, irreversible corneal damage upon contact[5].
Dermal (Hands) Heavy-duty Nitrile gloves (minimum 5 mil thickness).Nitrile offers excellent resistance to basic organic compounds. For handling neat (undiluted) material, double-gloving is mandated to prevent breakthrough via lipophilic absorption.
Dermal (Body) Flame-resistant (FR) laboratory coat, full-length trousers, closed-toe non-porous shoes.Provides a physical barrier against spills. FR material is required if the amine is dissolved in highly flammable organic solvents.
Respiratory None required if handled exclusively within a certified chemical fume hood.The primary defense against vapor inhalation is the fume hood[6]. If a spill occurs outside containment, an N95 or half-mask respirator with organic vapor cartridges is required for cleanup.

Operational Workflow & Handling Procedures

Every protocol must function as a self-validating system where safety checks are built into the workflow.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is fully operational with a face velocity between 80–100 feet per minute (fpm)[6]. Ensure the sash is positioned at or below the certified operating height.

Step 2: Preparation and Transfer

  • Clear the workspace of unnecessary clutter to minimize spill risk and ensure unobstructed airflow.

  • Utilize secondary containment (e.g., a shallow polyethylene tray) under the primary reaction vessel or analytical balance.

  • When transferring the liquid free base or weighing the solid salt, keep the container at least 6 inches behind the plane of the fume hood sash to prevent vapor escape via turbulent air currents.

Step 3: Decontamination Secondary amines can leave persistent, hazardous residues.

  • Wipe down all spatulas, glassware, and balances with a dilute, mildly acidic solution (e.g., 1% citric acid or dilute acetic acid) to protonate the amine, converting it into a water-soluble, non-volatile salt.

  • Follow with a standard solvent wipe (e.g., isopropanol) and a final water rinse.

Waste Management & Disposal Plan

Improper disposal of fluorinated amines can lead to dangerous cross-reactions and environmental contamination. Waste management must align with the principles outlined in Prudent Practices in the Laboratory[7][8].

  • Segregation: Do not mix amine waste with acidic waste streams or strong oxidizers, as this can trigger highly exothermic neutralization reactions.

  • Classification: Collect all liquid waste, washings, and contaminated solvents in a designated, chemically compatible container labeled strictly as "Halogenated Organic Basic Waste" . The presence of the fluorine atom requires it to be treated as halogenated waste for proper incineration[9].

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a sealed, solid hazardous waste container. Do not leave amine-contaminated materials in open laboratory trash bins, as off-gassing will occur.

  • Storage: Store sealed waste containers in a ventilated, secondary containment area until collection by certified environmental health and safety (EHS) personnel.

Hierarchy of Controls Visualization

G Start Hazard: [(4-Fluoro-2-methylphenyl)methyl] (propan-2-yl)amine EngControl 1. Engineering Controls Execute all work inside certified Chemical Fume Hood (80-100 fpm) Start->EngControl Admin 2. Administrative Controls Verify Chemical Hygiene Plan & Clear Workspace EngControl->Admin PPE 3. PPE Selection Double Nitrile Gloves, ANSI Goggles, FR Lab Coat Admin->PPE Handling 4. Operational Handling Work 6+ inches inside hood Use secondary containment PPE->Handling Waste 5. Waste Segregation Route to Halogenated Basic Organic Waste Stream Handling->Waste

Hierarchy of Controls and Operational Workflow for Fluorinated Amine Handling.

References

  • NextSDS. "amine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-9N, 2011. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, Washington, DC, 2011. Available at:[Link]

Sources

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[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine
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[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine
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